rac-Pregabalin-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₈H₁₃D₄NO₂ |
|---|---|
Molecular Weight |
163.25 |
Synonyms |
3-(Aminomethyl)-5-methylhexanoic-d4 Acid; rac-PD-144723-d4; rac-CI-1008-d4; (+/-)-Pregabalin-d4; |
Origin of Product |
United States |
Foundational & Exploratory
what is rac-Pregabalin-d4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac-Pregabalin-d4, a deuterated analog of the widely used pharmaceutical agent Pregabalin. This document details its chemical structure, properties, and its critical role as an internal standard in bioanalytical methodologies.
Introduction to this compound
This compound is a stable isotope-labeled form of racemic Pregabalin. In this molecule, four hydrogen atoms have been replaced by deuterium atoms.[1][2] This isotopic substitution makes it an ideal internal standard for quantitative analysis of Pregabalin in biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The addition of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties, allowing it to be distinguished from the non-labeled analyte while co-eluting chromatographically.[1] Its primary application is in pharmacokinetic and bioequivalence studies where accurate quantification of Pregabalin is crucial.[4]
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Pregabalin, with the exception of the four deuterium atoms. The IUPAC name for this compound is 3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid.[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃D₄NO₂ | [5][6] |
| Molecular Weight | 163.25 g/mol | [5][6] |
| Exact Mass | 163.151035769 Da | [2] |
| Synonyms | 3-(Aminomethyl)-5-methylhexanoic-d4 Acid, rac-PD-144723-d4, rac-CI-1008-d4, (+/-)-Pregabalin-d4 | [5][6] |
| Physical Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and methanol | N/A |
Synthesis of this compound
-
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst.
-
Use of Deuterated Reagents: The synthesis can be designed to incorporate deuterium atoms by using deuterated starting materials or reagents. For example, a reduction step in the synthesis of a precursor could be carried out using a deuterating agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).
-
Catalytic Deuteration: Specific catalytic methods can be employed to introduce deuterium at desired positions with high selectivity.
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized synthesis workflow for this compound.
Application in Bioanalytical Methods
The primary and most critical application of this compound is as an internal standard for the quantification of Pregabalin in biological samples. The following section details a representative experimental protocol for the analysis of Pregabalin in human plasma using HPLC-MS/MS with this compound as the internal standard.
Representative Experimental Protocol: Quantification of Pregabalin in Human Plasma by HPLC-MS/MS
This protocol is a composite of methodologies described in the scientific literature.[3]
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex the sample for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
4.1.2. HPLC-MS/MS Conditions
The following table summarizes typical HPLC-MS/MS parameters for the analysis of Pregabalin.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MRM Transitions | Pregabalin: m/z 160.1 → 142.1this compound: m/z 164.1 → 146.1 |
Bioanalytical Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical method using this compound.
Caption: Bioanalytical workflow using this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Pregabalin in biological samples. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is a well-established practice that ensures the reliability of data in clinical and research settings. This guide provides a foundational understanding of its properties, synthesis, and application for professionals in the field of drug development and analysis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Pregabalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated pregabalin, presented in comparison to its non-deuterated counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and visual representations of key scientific concepts.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategic modification in medicinal chemistry aimed at improving the pharmacokinetic and/or pharmacodynamic properties of a drug. In the case of pregabalin, an anticonvulsant and analgesic agent, deuteration has the potential to alter its metabolic fate, thereby enhancing its therapeutic profile. Understanding the fundamental physical and chemical characteristics of deuterated pregabalin is paramount for its development and application.
Comparative Physicochemical Properties
The following tables summarize the key physical and chemical properties of pregabalin and its deuterated analogue. While extensive data for pregabalin is available, specific quantitative data for deuterated pregabalin is less common in publicly accessible literature. The data for deuterated pregabalin is presented where available, with some properties noted as being similar to the parent compound.
Table 1: General and Physical Properties
| Property | Pregabalin | Deuterated Pregabalin (rac-Pregabalin-d10) |
| Molecular Formula | C₈H₁₇NO₂[1] | C₈H₇D₁₀NO₂[2] |
| Molecular Weight | 159.23 g/mol [1][2] | 169.29 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] | Assumed to be a solid |
| Melting Point | 176 - 178 °C[1] | Reported to be similar to the parent compound, around 175 °C[2] |
| Solubility (in water) | Freely soluble[1]; >30 mg/mL in the pH range 1 to 13[3] | Soluble in water[2] |
| Density | ~0.9 g/cm³ | 1.0 ± 0.1 g/cm³[2] |
Table 2: Chemical and Pharmacokinetic Properties
| Property | Pregabalin | Deuterated Pregabalin (rac-Pregabalin-d10) |
| pKa₁ (Carboxyl group) | 4.2[4] | Expected to be similar to pregabalin |
| pKa₂ (Amine group) | 10.6[4] | Expected to be similar to pregabalin |
| LogP (Octanol/water) | -1.35 at pH 7.4[4] | Expected to be similar to pregabalin |
| Metabolic Stability | Undergoes negligible metabolism[3] | Potentially enhanced metabolic stability[2] |
| Pharmacokinetics | Rapidly absorbed with a half-life of ~6.3 hours[3] | Altered pharmacokinetics are expected due to deuteration[2] |
Detailed Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like pregabalin and its deuterated analogues.
The equilibrium solubility method is a standard approach to determine the solubility of a compound in a specific solvent system.
Objective: To determine the saturation solubility of the test compound in various aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., methanol, ethanol).
Materials:
-
Test compound (Pregabalin or Deuterated Pregabalin)
-
Phosphate and acetate buffers of various pH values
-
Methanol, Ethanol
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of Solutions: Prepare the required aqueous buffers and ensure their pH is accurately adjusted.
-
Sample Preparation: Add an excess amount of the test compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantification: Prepare a series of standard solutions of the test compound of known concentrations. Analyze both the standards and the diluted samples by HPLC. Construct a calibration curve from the standard solutions and use it to determine the concentration of the test compound in the saturated supernatant.
-
Data Reporting: Express the solubility in mg/mL or mol/L.
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Objective: To determine the melting point and enthalpy of fusion of the test compound.
Materials:
-
Test compound (Pregabalin or Deuterated Pregabalin)
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed pans and lids
-
Analytical balance (microgram sensitivity)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh a small amount of the test compound (typically 1-5 mg) into a DSC pan. Crimp the pan with a lid. Prepare an empty pan to be used as a reference.
-
Experimental Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidation.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point (e.g., 25 °C to 200 °C).
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound and confirm its identity. For deuterated compounds, ²H NMR can also be employed.
Objective: To confirm the chemical structure and isotopic labeling of the test compound.
Materials:
-
Test compound (Pregabalin or Deuterated Pregabalin)
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
-
Internal standard (e.g., TMS)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the test compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For deuterated compounds, acquire the ²H NMR spectrum if required.
-
Spectral Analysis: Process the acquired spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the respective nuclei in the molecule. For deuterated pregabalin, the absence or significant reduction of signals in the ¹H NMR spectrum at specific positions, coupled with the appearance of corresponding signals in the ²H NMR spectrum, confirms the location of deuteration.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Objective: To confirm the molecular weight and isotopic enrichment of the test compound.
Materials:
-
Test compound (Pregabalin or Deuterated Pregabalin)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Syringe pump or liquid chromatography system for sample introduction
-
Suitable solvent (e.g., methanol, acetonitrile, water)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the test compound in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The m/z value of this peak corresponds to the molecular weight of the compound. For deuterated pregabalin, the molecular ion peak will be shifted to a higher m/z value compared to the non-deuterated compound, corresponding to the number of deuterium atoms incorporated. The isotopic distribution pattern can be used to assess the degree of deuteration.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to deuterated pregabalin.
References
An In-depth Technical Guide on the Core Mechanism of Action of Pregabalin and Its Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pregabalin is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3][4] Its primary mechanism of action involves high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][4][5] This interaction modulates calcium influx at presynaptic nerve terminals, leading to a reduction in the release of several excitatory neurotransmitters.[1][2][5][6] Deuterated analogs of pregabalin, which involve the substitution of hydrogen atoms with deuterium, are designed to leverage the kinetic isotope effect. This modification can potentially alter the drug's pharmacokinetic profile, leading to improved metabolic stability without significantly changing its primary pharmacological action.[7] This guide provides a detailed examination of the molecular interactions, downstream signaling effects, and comparative pharmacology of pregabalin and its deuterated forms, supported by quantitative data and experimental methodologies.
Core Mechanism of Action of Pregabalin
Contrary to what its structural similarity to gamma-aminobutyric acid (GABA) might suggest, pregabalin does not exert its effects through direct interaction with GABA or benzodiazepine receptors.[1][6][8] The therapeutic actions of pregabalin are mediated by its specific binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[6][9]
2.1 Binding to the α2δ Subunit
The α2δ protein is an auxiliary subunit of VGCCs that plays a crucial role in the trafficking and function of the channel.[2][10] Pregabalin binds with high affinity to this subunit, and this interaction is fundamental to its analgesic, anticonvulsant, and anxiolytic properties.[2][9][11] Studies using mutant mice with a single-point mutation in the α2δ-1 subunit gene showed a significant reduction in pregabalin binding affinity and a loss of its analgesic efficacy, conclusively identifying the α2δ-1 subunit as the primary therapeutic target.[9]
2.2 Modulation of Neurotransmitter Release
By binding to the α2δ subunit, pregabalin reduces calcium influx into the presynaptic neuron.[5][12] This reduction in intracellular calcium concentration leads to a decreased release of several excitatory neurotransmitters, including:
This modulation of neurotransmitter release is believed to be the cornerstone of pregabalin's ability to reduce neuronal hyperexcitability associated with conditions like neuropathic pain and seizures.[2][5]
Signaling Pathway and Logical Relationships
The mechanism of pregabalin can be visually represented through a signaling pathway diagram.
Deuterated Analogs of Pregabalin
Deuteration is a strategy in drug development where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen.[7] This substitution can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which may slow down metabolic processes that involve breaking this bond (the kinetic isotope effect).
The primary goal of developing deuterated analogs of pregabalin is to improve its pharmacokinetic profile, potentially leading to:
-
Longer half-life
-
Reduced dosing frequency
-
More consistent plasma concentrations
It is important to note that the mechanism of action for deuterated pregabalin mirrors that of the non-deuterated form, as its primary interaction with the α2δ subunit is not significantly altered by the isotopic substitution.[7]
Quantitative Data
The following tables summarize key quantitative parameters for pregabalin. Data for deuterated analogs are less prevalent in publicly available literature but would be expected to have similar binding affinities.
Table 1: Binding Affinity of Pregabalin
| Ligand | Target | Preparation | Ki (nM) | Reference |
| Pregabalin | Human recombinant α2δ-1 | --- | 32 | [6] |
| Gabapentin | Human recombinant α2δ-1 | --- | 40 | [6] |
| [³H]Pregabalin | Mouse Neocortex (WT) | Cortical Membranes | 353 ± 48 fmol/mg protein | [13] |
| [³H]Pregabalin | Mouse Neocortex (R217A mutant) | Cortical Membranes | 49 ± 3 fmol/mg protein | [13] |
Ki: Inhibition constant. A lower value indicates higher binding affinity.
Table 2: Pharmacokinetic Properties of Pregabalin (Immediate Release)
| Parameter | Value | Conditions | Reference |
| Bioavailability | ≥90% | Oral administration | [3][6] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | Fasted state | [14] |
| Plasma Protein Binding | <1% | --- | [6] |
| Metabolism | Negligible | --- | [3] |
| Elimination Half-life (t1/2) | ~6.3 hours | --- | [3][14] |
| Excretion | ~98% unchanged in urine | --- | [3] |
Experimental Protocols
6.1 Radioligand Binding Assay for α2δ Subunit
This protocol is a generalized representation based on common methodologies.
Protocol Details:
-
Membrane Preparation: Tissues (e.g., pig or rodent brain cortex) are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended. Alternatively, membranes from cell lines overexpressing the α2δ subunit can be used.[11]
-
Incubation: Membrane proteins are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]pregabalin or [³H]gabapentin) and varying concentrations of the unlabeled test compound (pregabalin).[13]
-
Separation and Washing: The incubation mixture is rapidly filtered, and the filters are washed to separate the bound ligand from the unbound.[13]
-
Quantification: The radioactivity retained on the filters is measured. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.[13]
-
Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the drug that inhibits 50% of specific binding), from which the Kᵢ (inhibition constant) can be calculated.
6.2 In Vivo Models for Analgesic Efficacy
Animal models are crucial for assessing the therapeutic potential of pregabalin and its analogs.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This involves loosely ligating the sciatic nerve in rodents.[15] After a recovery period, animals develop symptoms of neuropathic pain like thermal and mechanical hyperalgesia. The efficacy of pregabalin is assessed by its ability to reverse these pain-related behaviors. For instance, a single intraperitoneal dose of 30 mg/kg pregabalin has been shown to be effective in decreasing mechanical sensitivity in a spinal cord contusion model in rats.[10]
-
Incisional Pain Model: A surgical incision is made on the plantar surface of a rodent's hind paw to mimic postoperative pain.[16] The analgesic effects of test compounds are measured by their ability to increase the paw withdrawal threshold to mechanical or thermal stimuli.
Conclusion
The mechanism of action of pregabalin is well-defined, centering on its high-affinity binding to the α2δ subunit of voltage-gated calcium channels. This interaction leads to a reduction in the presynaptic release of excitatory neurotransmitters, thereby decreasing neuronal excitability. Deuterated analogs of pregabalin operate via the same primary mechanism but are designed to offer an improved pharmacokinetic profile by leveraging the kinetic isotope effect to slow metabolism. The quantitative data and experimental protocols provided herein offer a comprehensive foundation for researchers and professionals in the field of drug development to further explore and innovate upon this important class of therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pregaba | 50 mg | Capsule | প্রিগাবা ৫০ মি.গ্রা. ক্যাপসুল | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. droracle.ai [droracle.ai]
- 6. Pregabalin - Wikipedia [en.wikipedia.org]
- 7. Buy rac-Pregabalin-d4 (EVT-1495177) [evitachem.com]
- 8. youtube.com [youtube.com]
- 9. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lyrica (pregabalin): Approved Uses and Mechanism of Action - Drugs.com Video [drugs.com]
- 13. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 15. researchgate.net [researchgate.net]
- 16. Dexborneol Amplifies Pregabalin’s Analgesic Effect in Mouse Models of Peripheral Nerve Injury and Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
rac-Pregabalin-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of rac-Pregabalin-d4, a deuterated isotopologue of rac-Pregabalin. It is primarily intended for use as an internal standard in analytical and bioanalytical assays for the quantification of Pregabalin. This document outlines its chemical properties, its role in experimental workflows, and the pharmacological mechanism of action of its non-deuterated counterpart, Pregabalin.
Core Compound Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈D₄H₁₃NO₂ | [1][2] |
| Molecular Weight | 163.25 g/mol | [2][3] |
| Accurate Mass | 163.151 | [1] |
| Unlabeled CAS Number | 128013-69-4 | [1] |
| Synonyms | 3-(Aminomethyl)-5-methylhexanoic-d4 Acid, rac-CI-1008-d4 | [2][4] |
| Applications | Isotope-labeled internal standard for anticonvulsant studies | [1] |
Mechanism of Action: Pregabalin Signaling Pathway
Pregabalin, the non-deuterated analyte, exerts its effects by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[2] This interaction is crucial for its therapeutic effects in treating neuropathic pain, fibromyalgia, and partial seizures.[2] The binding to the α2δ subunit leads to a reduction in the influx of calcium into presynaptic neurons.[5][6] This, in turn, diminishes the release of excitatory neurotransmitters such as glutamate and substance P.[2][5] By modulating the release of these neurotransmitters, Pregabalin effectively dampens the hyperexcitability of neurons that contributes to pain and seizure activity.[5]
Experimental Protocols: Use of this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Pregabalin in biological matrices (e.g., plasma, urine) using techniques like liquid chromatography-mass spectrometry (LC-MS). Its key advantage is that it co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, but is distinguishable by its higher mass. This allows for accurate correction of variations in sample preparation and instrument response.
A general experimental workflow for the quantification of Pregabalin using this compound is as follows:
-
Sample Preparation : A known concentration of this compound is spiked into the biological samples (e.g., plasma) and calibration standards. This is followed by protein precipitation to remove larger molecules that could interfere with the analysis.
-
Chromatographic Separation : The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. A suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, is used to separate Pregabalin and this compound from other components in the matrix.
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both Pregabalin and the deuterated internal standard, this compound.
-
Data Analysis : The peak area of the analyte (Pregabalin) is compared to the peak area of the internal standard (this compound). A calibration curve is generated from the standards to determine the concentration of Pregabalin in the unknown samples.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacology and mechanism of action of pregabalin: The calcium channel α2–δ (alpha2–delta) subunit as a target for antiepileptic drug discovery | Semantic Scholar [semanticscholar.org]
- 4. drugs.com [drugs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Core Differences Between Pregabalin and rac-Pregabalin-d4
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pregabalin and its deuterated analogue, rac-Pregabalin-d4. The primary distinction lies not in their pharmacological action but in their application, with Pregabalin serving as a therapeutic agent and this compound acting as a critical tool in bioanalytical chemistry.
Core Structural and Physicochemical Distinctions
The fundamental differences between the two molecules arise from isotopic substitution and stereochemistry. Pregabalin, as a pharmaceutical agent, is the therapeutically active (S)-enantiomer.[1] In contrast, this compound is a racemic mixture, containing both (S) and (R) enantiomers, and is isotopically labeled with four deuterium atoms.[1][2] The term "d4" signifies the replacement of four protium (¹H) atoms with deuterium (²H), resulting in an increased molecular weight.[2][3]
The IUPAC name for this specific deuterated version, 3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid, precisely identifies the location of the deuterium atoms on the aminomethyl and adjacent backbone carbons.[3]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key quantitative differences between the two compounds.
| Property | Pregabalin | This compound | Data Source(s) |
| Chemical Formula | C₈H₁₇NO₂ | C₈H₁₃D₄NO₂ | [4][5],[2][6] |
| Molecular Weight | 159.23 g/mol | 163.25 g/mol | [4][7],[2][3] |
| Stereochemistry | (S)-(+)-enantiomer | Racemic mixture ((+/-)) | [1][8],[1][6] |
| Primary Application | Therapeutic Agent (Anticonvulsant, Analgesic) | Analytical Internal Standard | [9][10],[1][6][11] |
Visualization: Chemical Structures
References
- 1. Buy this compound (EVT-1495177) [evitachem.com]
- 2. usbio.net [usbio.net]
- 3. This compound | C8H17NO2 | CID 169445830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. Pregabalin [webbook.nist.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. rac-Pregabalin | CAS No- 128013-69-4 | Simson Pharma Limited [simsonpharma.com]
- 8. US6891059B2 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 9. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to rac-Pregabalin-d4: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial suppliers, availability, and key applications of rac-Pregabalin-d4. Designed for researchers, scientists, and professionals in drug development, this document includes detailed experimental protocols and visual diagrams to support your research endeavors.
Introduction to this compound
This compound is the deuterated analog of racemic Pregabalin, a gamma-aminobutyric acid (GABA) analog. It is a crucial tool in bioanalytical and pharmacokinetic (PK) studies, primarily serving as an internal standard for the quantification of Pregabalin in various biological matrices using mass spectrometry-based methods. The inclusion of deuterium atoms provides a distinct mass difference from the unlabeled drug, allowing for accurate and precise measurement without interfering with the chemical properties of the analyte.
Commercial Suppliers and Availability
The following table summarizes the commercial availability of this compound from various suppliers. Please note that availability and pricing are subject to change and it is recommended to visit the supplier's website for the most current information.
| Supplier | Catalog Number | Product Name | Purity | Availability |
| Pharmaffiliates | PA STI 074700 | This compound | High Purity | Inquire for availability[1] |
| LGC Standards | TRC-P704804 | This compound | High Purity | Requires custom synthesis[2] |
| United States Biological | 166278 | This compound | Highly Purified | 5mg available, pricing listed on website[3] |
Experimental Protocols
This compound is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Pregabalin. Below are detailed methodologies synthesized from various research publications.
Bioanalytical Method for Pregabalin in Human Plasma using LC-MS/MS
This section outlines a typical experimental protocol for the determination of Pregabalin in human plasma, using this compound as an internal standard.
3.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.1.2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for Pregabalin analysis.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Pregabalin and this compound.
-
Pregabalin: The transition to monitor is typically m/z 160.1 → 142.1.
-
This compound: The transition to monitor is typically m/z 164.1 → 146.1.
-
-
Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and source temperature to achieve maximum sensitivity and signal-to-noise ratio.
Visualizations
The following diagrams illustrate key concepts related to the use and mechanism of action of Pregabalin.
Caption: Experimental workflow for the bioanalysis of Pregabalin using this compound.
References
- 1. frontagelab.com [frontagelab.com]
- 2. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantify Gabapentin and Pregabalin in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of rac-Pregabalin-d4: A Technical Guide for Researchers
An in-depth examination of the storage, stability, and analytical methodologies for rac-Pregabalin-d4, a critical stable isotope-labeled internal standard for bioanalytical and pharmacokinetic studies. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results through proper handling and storage of this reference material.
Recommended Storage Conditions
The chemical integrity of this compound is paramount for its use as an internal standard. Based on supplier recommendations and the general stability of related compounds, the following storage conditions are advised to minimize degradation and maintain its purity over time.
For routine use, this compound should be stored in a refrigerator at 2-8°C . For long-term storage, maintaining the compound in a freezer at -20°C is recommended to further reduce the rate of any potential degradation.[1] It is crucial to store the compound in a well-sealed container to protect it from moisture and atmospheric contaminants. Shipping is typically conducted at ambient temperatures, which is considered acceptable for short durations.[2][3]
| Parameter | Recommended Condition | Notes |
| Short-Term Storage | 2-8°C (Refrigerator)[2] | For frequently used material. |
| Long-Term Storage | -20°C (Freezer)[1] | To ensure maximum stability over extended periods. |
| Shipping | Ambient Temperature[2][3] | Acceptable for the typical duration of shipping. |
| Container | Well-sealed, airtight container | To protect from moisture and contamination. |
Stability Profile and Degradation Pathways
While specific long-term stability studies on solid this compound are not extensively published, valuable insights can be drawn from forced degradation studies conducted on the non-deuterated parent compound, Pregabalin. The isotopic labeling in this compound is not expected to significantly alter its chemical stability.
Forced degradation studies on Pregabalin have shown that it is susceptible to degradation under certain stress conditions. Significant degradation has been observed in the presence of basic (hydrolytic) and oxidative conditions.[4] Some degradation has also been noted under acidic and thermal stress.[4] Photostability testing, as per ICH Q1B guidelines, is also a critical component of a comprehensive stability assessment.[3]
The primary degradation pathway for Pregabalin involves the formation of various impurities. While the exact structures of all degradation products of this compound are not detailed in the available literature, studies on Pregabalin have identified several oxidative degradation impurities.[4]
A logical relationship for maintaining the stability of this compound is illustrated below.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2] The following outlines a typical experimental workflow for conducting such a study.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Acid Hydrolysis: Treat the sample with a solution of hydrochloric acid (e.g., 5 M HCl) for a defined period.[5]
-
Base Hydrolysis: Expose the sample to a basic solution (e.g., 5 M NaOH) for a specified duration.[5]
-
Oxidative Degradation: Subject the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 30% H2O2).[5]
-
Thermal Degradation: Expose the solid material to elevated temperatures (e.g., 40-80°C).
-
Photostability: Expose the sample to a combination of UV and visible light, as specified in ICH Q1B guidelines.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to determine the re-test period and recommend storage conditions.
-
Sample Preparation: At least three primary batches of this compound should be used for the stability study.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used. The method must be validated to accurately quantify this compound and separate it from any degradation products.
The following diagram illustrates a typical workflow for a stability study.
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for accurate assessment. Reversed-phase HPLC is a commonly employed technique for the analysis of Pregabalin and its related compounds.
-
Column: A C18 or a phenyl-hexyl stationary phase is often used for separation.[4][6]
-
Mobile Phase: A gradient elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is typically used.[4]
-
Detection: As Pregabalin lacks a strong chromophore, derivatization with an agent like 1-fluoro-2,4-dinitrobenzene (FDNB) followed by UV detection can be employed.[5] Alternatively, mass spectrometric (MS) detection provides high sensitivity and specificity without the need for derivatization.
-
Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
By adhering to these storage recommendations and implementing a robust stability testing program, researchers can ensure the quality and reliability of this compound, thereby safeguarding the integrity of their scientific investigations.
References
- 1. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. ijariit.com [ijariit.com]
Navigating the Safe Handling of rac-Pregabalin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for rac-Pregabalin-d4, a deuterated form of rac-Pregabalin. As a stable isotope-labeled compound, it serves as a crucial internal standard in pharmacokinetic and metabolic studies. Understanding its safety profile and proper handling procedures is paramount to ensuring laboratory safety and data integrity.
Core Safety and Chemical Data
The following tables summarize the key quantitative data for this compound, compiled from various chemical suppliers and databases.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃D₄NO₂ | Pharmaffiliates[1], United States Biological[2] |
| Molecular Weight | 163.25 g/mol | PubChem[3], LGC Standards[4], Pharmaffiliates[1], United States Biological[2] |
| Appearance | Not Available | - |
| Storage Temperature | 2-8°C Refrigerator or Room Temperature/4°C | Pharmaffiliates[1], United States Biological[2] |
| Shipping Conditions | Ambient | Pharmaffiliates[1] |
Toxicological and Hazard Data
| Hazard Class | GHS Classification | Hazard Statement |
| Reproductive Toxicity | Repr. 2 | H361: Suspected of damaging fertility or the unborn child[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 2 | H373: May cause damage to organs through prolonged or repeated exposure[5] |
| Serious Eye Damage/Eye Irritation | Eye Dam. 1 | H318: Causes serious eye damage[5] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H336: May cause drowsiness or dizziness[5] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to standardized laboratory protocols is critical when handling this compound. The following methodologies are based on general best practices for handling chemical reference standards.
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is the first line of defense against potential exposure. The following workflow outlines the necessary steps.
Caption: Workflow for donning appropriate Personal Protective Equipment.
General Handling Protocol
-
Read the Safety Data Sheet (SDS): Before use, thoroughly review the SDS for rac-Pregabalin to understand the potential hazards.[6]
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6] In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Weighing and Transfer: When weighing or transferring the solid material, use appropriate tools (e.g., spatula, weigh paper) to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C, as recommended.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Logical Relationships in Chemical Safety Handling
The principles of chemical safety follow a hierarchical and logical progression. The following diagram illustrates the relationship between hazard identification, risk assessment, control measures, and emergency preparedness when working with a compound like this compound.
Caption: Logical flow of chemical safety and handling procedures.
By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle this compound, ensuring both personal safety and the integrity of their experimental outcomes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. usbio.net [usbio.net]
- 3. This compound | C8H17NO2 | CID 169445830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TRC-P704804-50MG | LGC Standards [lgcstandards.com]
- 5. assets.lgcstandards.com [assets.lgcstandards.com]
- 6. rac-Pregabalin | CAS No: 128013-69-4 [aquigenbio.com]
The Role of rac-Pregabalin-d4 as an Internal Standard in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of racemic-Pregabalin-d4 (rac-Pregabalin-d4) as an internal standard in the bioanalysis of pregabalin. Its application is pivotal for ensuring the accuracy, precision, and reliability of quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, before sample processing. The IS is essential to compensate for the variability that can be introduced during various stages of the analytical workflow, such as sample preparation, extraction, chromatographic injection, and ionization in the mass spectrometer. An ideal internal standard should co-elute with the analyte, if possible, and exhibit similar ionization and fragmentation behavior.
Deuterated analogs of the analyte, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry-based assays. The incorporation of stable isotopes like deuterium results in a compound that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures that any loss or variation during the analytical process affects both compounds equally.
Physicochemical Properties and Rationale for Use
This compound is the deuterated form of pregabalin, an anticonvulsant drug used to treat neuropathic pain, fibromyalgia, and seizures. The "rac-" prefix indicates that it is a racemic mixture, containing both (R) and (S) enantiomers, similar to how pregabalin is often analyzed. The "-d4" signifies that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This substitution increases the molecular weight of the compound by four atomic mass units, providing a clear mass shift for mass spectrometric detection while maintaining nearly identical chromatographic retention time and extraction recovery to pregabalin.
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, which are a common challenge in bioanalysis. Matrix effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound is affected by the matrix in the same way as pregabalin, the ratio of the analyte response to the internal standard response remains constant, ensuring accurate quantification.
Quantitative Data and Mass Spectrometry Parameters
The accurate quantification of pregabalin using this compound as an internal standard relies on precise mass spectrometry settings. The following table summarizes the typical mass-to-charge ratios (m/z) for the protonated parent ions ([M+H]+) and their corresponding product ions used for selected reaction monitoring (SRM) in tandem mass spectrometry.
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Pregabalin | 160.0, 160.2 | 55.1 | Positive Electrospray Ionization (ESI+) |
| This compound | 164.1 | Not specified in search results | Positive Electrospray Ionization (ESI+) |
Note: While a specific product ion for this compound was not explicitly stated in the provided search results, it is expected to be similar to that of pregabalin, with a potential mass shift corresponding to the deuterated fragment.
Experimental Protocols
The following sections detail a typical experimental workflow for the quantification of pregabalin in biological matrices using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. Two common techniques are protein precipitation and solid-phase extraction (SPE).
4.1.1. Protein Precipitation (PPT)
This is a simple and rapid method for removing proteins from plasma or serum samples.
-
To a 50 µL aliquot of the plasma sample, add a known concentration of this compound internal standard solution.
-
Add 500 µL of methanol to precipitate the proteins.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample for 5 minutes at 3500 rpm to pellet the precipitated proteins.[1]
-
Transfer 200 µL of the clear supernatant to a clean tube.[1]
-
Mix the supernatant with 400 µL of purified water.[1]
-
Inject an aliquot (e.g., 20 µL) of the final solution onto the LC-MS/MS system.[1]
4.1.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation and can be used to concentrate the analyte.
-
To a 100 µL plasma sample, add 100 µL of the internal standard solution (e.g., 2000.00 ng/mL this compound).[2]
-
Add 250 µL of 0.1N formic acid and vortex briefly.[2]
-
Condition an Oasis HLB, 1 cc, 30 mg SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve pregabalin from other components in the sample extract.
-
Column: A C18 column, such as a Thermo Hypurity C18 (4.6mm x 150 mm, 5.0 μm), is commonly used.[2][3]
-
Mobile Phase: An isocratic mobile phase is often employed for a simple and rapid separation.[2][3] A common mobile phase composition is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[4]
-
Run Time: The total run time is generally short, often around 3.5 minutes, allowing for high-throughput analysis.[2][3]
Mass Spectrometric Detection (MS/MS)
Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and selected reaction monitoring (SRM). The transitions from the parent ion to the product ion for both pregabalin and this compound are monitored.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
This compound is an indispensable tool in the modern bioanalytical laboratory for the accurate and reliable quantification of pregabalin in biological matrices. Its use as an internal standard effectively compensates for analytical variability, particularly matrix effects, thereby ensuring the integrity of pharmacokinetic, toxicokinetic, and clinical study data. The methodologies outlined in this guide provide a robust framework for the development and validation of high-quality bioanalytical assays for pregabalin.
References
- 1. frontagelab.com [frontagelab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: A Robust LC-MS/MS Method for the Quantification of rac-Pregabalin-d4 in Human Plasma
Introduction
Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Accurate quantification of pregabalin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pregabalin in human plasma, utilizing its deuterated stable isotope analog, rac-Pregabalin-d4, as an internal standard (IS) to ensure high accuracy and precision.
The method employs a simple and efficient protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in instrument response, leading to reliable and reproducible results.[3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a validated method for pregabalin quantification.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Materials and Methods
Reagents and Chemicals
-
Pregabalin reference standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Thermo Hypurity C18, 4.6 mm × 150 mm, 5.0 µm) is recommended for optimal separation.[3][4][5]
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of Pregabalin and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Pregabalin by serial dilution of the primary stock solution with a methanol/water mixture.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
The following diagram illustrates the key steps in the sample preparation process.
A detailed protocol for sample preparation is as follows:
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 500 µL of methanol to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean tube.
-
Dilute the supernatant with 400 µL of ultrapure water.[1]
-
Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry conditions for the analysis of Pregabalin and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.0 mm, 4 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-4 minutes[1][3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5000 V[6] |
| Temperature | 500°C[6] |
| Nebulizer Gas | 35 psi[6] |
| Curtain Gas | 20 psi[6] |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Pregabalin | 160.2 | 55.1[7] | 40 | 24 |
| This compound (IS) | 164.1 | 146.1[6] | 40 | 24 |
Data Presentation and Results
The method was validated according to the US FDA guidelines for bioanalytical method validation.[2] The validation parameters, including linearity, precision, accuracy, recovery, and matrix effect, are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 50 - 50,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Intra-day Precision (%CV) | ≤ 4.81%[3][5] |
| Inter-day Precision (%CV) | ≤ 3.90%[3][5] |
| Accuracy (%) | 85 - 115% |
| Extraction Recovery (Pregabalin) | ~86.49%[3][4][5] |
| Extraction Recovery (this compound) | ~86.57%[3][4][5] |
| Matrix Effect | No significant matrix effect observed[2] |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Pregabalin in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and research settings. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the stringent requirements for bioanalytical method validation.
References
- 1. frontagelab.com [frontagelab.com]
- 2. omicsonline.org [omicsonline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method development and validation of pregabalin in rat plasma by solid phase extraction with hplc-ms/ms: application to a pharmacokinetic study (2014) | Thejo Moorthy Karavadi | 7 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for rac-Pregabalin-d4 in Animal Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used for the management of neuropathic pain, epilepsy, and generalized anxiety disorder. Understanding its pharmacokinetic profile in preclinical animal models is crucial for drug development and determining appropriate dosing regimens. The use of a stable isotope-labeled internal standard is best practice for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis. rac-Pregabalin-d4, a deuterated form of pregabalin, serves as an ideal internal standard for such studies due to its similar chemical and physical properties to the parent drug.[1][2] These application notes provide detailed protocols for conducting pharmacokinetic studies of pregabalin in animal models utilizing this compound as an internal standard.
Data Presentation: Pharmacokinetic Parameters of Pregabalin in Various Animal Models
The following tables summarize key pharmacokinetic parameters of pregabalin following oral administration in different animal species. These values are essential for inter-species comparison and for the design of further preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Pregabalin in Cats
| Parameter | Value (Mean ± SD) | Animal Model Details | Reference |
| Dose | 4 mg/kg (oral) | Six healthy adult research cats | [3][4] |
| Cmax | 8.3 ± 1.6 µg/mL | - | [3][4] |
| Tmax | 2.9 ± 1.2 hours | - | [3][4] |
| Elimination Half-life (t½) | 10.4 ± 2.6 hours | - | [3][4] |
| AUC | 133.9 ± 71.5 µg·h/mL | - | [3][4] |
| Time above MEC (2.8 µg/mL) | 17.6 ± 6.2 hours | MEC: Minimum Effective Concentration for seizure control in dogs and humans. | [3][4] |
Table 2: Pharmacokinetic Parameters of Pregabalin in Horses
| Parameter | Value (Median, Range) | Animal Model Details | Reference |
| Dose | ~4 mg/kg (intragastric) | Five healthy adult mares | [5] |
| Cmax | 5.0 (4.4 - 6.7) µg/mL | - | [5] |
| Tmax | 1.0 (0.5 - 2.0) hours | - | [5] |
| Elimination Half-life (t½) | 8.0 (6.2 - 9.4) hours | - | [5] |
| AUC₀₋∞ | 47.2 (36.4 - 58.4) µg·h/mL | - | [5] |
| Bioavailability | 97.7% (80.7% - 109.8%) | - | [5] |
Table 3: Pharmacokinetic Parameters of Pregabalin in Chicks
| Parameter | Value | Animal Model Details | Reference |
| Dose | 300 mg/kg (oral) | 42 clinically healthy Ross chicks | [6][7][8] |
| Cmax | 295 µg/mL | - | [6][8] |
| Tmax | 2 hours | - | [6][8] |
| Elimination Half-life (t½β) | 29 hours | - | [6][8] |
| AUC₀₋∞ | 11420.31 µg·h/mL | - | [6][8] |
Experimental Protocols
Animal Models and Dosing
The choice of animal model will depend on the specific research question. Several studies have successfully characterized the pharmacokinetics of pregabalin in cats[3][4][9], horses[5], and chicks[6][7][8]. The following is a generalized protocol that should be adapted based on the chosen species and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Pregabalin (appropriate formulation for the route of administration)
-
Vehicle for drug administration (e.g., physiological saline)
-
Animal model (e.g., rats, cats, dogs)
-
Gavage needles or capsules for oral administration
-
Syringes and needles for intravenous administration
Procedure:
-
Acclimate animals to the housing conditions for a sufficient period before the study.
-
Fast animals overnight (if required by the study design), with free access to water.
-
Accurately weigh each animal to determine the correct dose.
-
Prepare the dosing solution of pregabalin in the chosen vehicle at the desired concentration.
-
Administer pregabalin to the animals. For oral administration, use a gavage needle or place the drug in a capsule. For intravenous administration, inject into a suitable vein (e.g., tail vein in rats, cephalic vein in cats).
-
Record the exact time of administration for each animal.
Blood Sample Collection
Materials:
-
Blood collection tubes (e.g., K₂-EDTA tubes)[9]
-
Syringes and needles or catheters for blood withdrawal
-
Centrifuge
-
Pipettes and storage tubes
-
Heparinized saline (for catheter flushing)[3]
Procedure:
-
Collect blood samples at predetermined time points. A typical sampling schedule for an oral study might be: 0 (pre-dose), 15, 30, 60, 90, 120, 180, 240, 360, 480, 720, and 1440 minutes post-dose.[3]
-
For serial sampling from the same animal, an indwelling catheter is recommended.[3]
-
Collect the required volume of blood at each time point (e.g., 0.75-2 mL, depending on the animal size and total blood volume limitations).[3][9]
-
If using a catheter, flush with heparinized saline after each sample collection to prevent clotting.[3]
-
Place the collected blood into K₂-EDTA tubes and gently invert to mix.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[9]
-
Carefully aspirate the plasma and transfer it to clean, labeled storage tubes.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method using this compound
This protocol outlines the quantification of pregabalin in plasma samples using LC-MS/MS with this compound as the internal standard.
Materials:
-
This compound (internal standard)
-
LC-MS/MS system (e.g., API-4000)[1]
-
Chromatography column (e.g., Thermo Hypurity C18, 4.6 mm x 150 mm, 5.0 µm)[1][2]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)[10]
-
LC-grade solvents (e.g., methanol, formic acid)[10]
-
Calibrators and quality control (QC) samples
Procedure:
a. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw the plasma samples, calibrators, and QC samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard solution (this compound).
-
Vortex mix the samples.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analyte (pregabalin) and internal standard (this compound) from the cartridges.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Set up the HPLC system with an appropriate mobile phase and gradient to achieve chromatographic separation of pregabalin and this compound. A simple isocratic method may also be suitable.[1]
-
The total run time is typically short, around 3.5 minutes.[1]
-
Set up the mass spectrometer for detection in positive ionization mode.
-
Monitor the specific mass transitions for pregabalin and this compound.
-
Inject the prepared samples, calibrators, and QC samples into the LC-MS/MS system.
c. Data Analysis:
-
Integrate the peak areas for pregabalin and this compound.
-
Calculate the peak area ratio of pregabalin to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of pregabalin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The validated linear range for such an assay can be from 0.50 to 20000.00 ng/mL.[1]
Visualizations
Caption: Workflow for a typical pharmacokinetic study of pregabalin in an animal model.
Caption: Bioanalytical workflow for the quantification of pregabalin using this compound.
References
- 1. scispace.com [scispace.com]
- 2. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN ...: Ingenta Connect [ingentaconnect.com]
- 3. Frontiers | Pharmacokinetics of Single-Dose Oral Pregabalin Administration in Normal Cats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. mmsl.cz [mmsl.cz]
- 7. MMSL: PHARMACOKINETIC OF SINGLE-DOSE ORAL PREGABALIN ADMINISTRATION IN NORMAL CHICKS [mmsl.cz]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
protocol for sample preparation of plasma for rac-Pregabalin-d4 analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of rac-Pregabalin-d4, a common internal standard used in pharmacokinetic studies of Pregabalin. The protocols outlined below focus on two prevalent and effective techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). A brief mention of Liquid-Liquid Extraction (LLE) is also included.
Introduction
Accurate quantification of drug candidates and their metabolites in biological matrices is a critical aspect of drug development. Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), requires robust analytical methods for its monitoring in plasma. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical results. This document offers a comparative overview of sample preparation techniques to assist researchers in selecting the most appropriate method for their specific needs.
Quantitative Data Summary
The choice of sample preparation method can significantly impact recovery, matrix effects, and overall assay performance. The following table summarizes quantitative data from various studies to facilitate a comparison between Protein Precipitation and Solid-Phase Extraction.
| Parameter | Protein Precipitation (Methanol) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery (%) | ~101.0%[1] | 86.49%[2] | Not explicitly reported for this compound |
| Internal Standard (this compound) Recovery (%) | Not explicitly separated from analyte recovery | 86.57%[2] | Not explicitly reported |
| Matrix Effect (%) | Relative matrix effect: 103.0% - 106.0%[1] | Generally lower than PPT[3] | Not explicitly reported |
| Linearity Range | 50 - 50,000 ng/mL[1] | 0.5 - 20,000 ng/mL[2] | Not explicitly reported |
| Precision (%CV) | <15% | Intra-run: 1.05-4.81%, Inter-run: 1.57-3.90%[2] | Not explicitly reported |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate volume of the this compound internal standard working solution.
-
Add 500 µL of methanol to the plasma sample.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 3500 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer 200 µL of the supernatant to a clean tube.[2]
-
Add 400 µL of purified water to the supernatant.[2]
-
The sample is now ready for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analyte and internal standard while washing away interfering matrix components.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
0.1 N Formic Acid
-
Methanol (LC-MS grade)
-
Purified water
-
SPE cartridges (e.g., Oasis HLB, 1 cc, 30 mg)
-
SPE vacuum manifold
-
Vortex mixer
-
Collection tubes
Protocol:
-
Pipette 100 µL of human plasma into a sample tube.
-
Add 100 µL of the this compound internal standard working solution (e.g., 2000 ng/mL).
-
Add 250 µL of 0.1 N formic acid and vortex briefly.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of purified water through the cartridge. Do not allow the cartridge to dry out.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of purified water to remove endogenous materials.
-
Elute the analyte: Elute the analyte and internal standard with 1.5 mL (in two portions of 0.75 mL) of a 60:40 (v/v) mixture of methanol and 0.1% formic acid into a clean collection tube.
-
The eluate is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
While less commonly detailed for Pregabalin analysis in the reviewed literature, LLE is another sample preparation technique. It involves the partitioning of the analyte from the aqueous plasma into an immiscible organic solvent. One study mentioned the use of LLE with chloroform for the extraction of similar drugs.[4] However, specific protocols and validation data for this compound using LLE are not as readily available. Generally, the selection of the organic solvent is critical and depends on the polarity of the analyte.
Method Comparison and Considerations
-
Protein Precipitation is a high-throughput and cost-effective method. However, it may result in a less clean extract, potentially leading to more significant matrix effects.[1]
-
Solid-Phase Extraction offers a cleaner sample extract, which can lead to reduced matrix effects and improved assay sensitivity and robustness.[3] The trade-off is a more complex and time-consuming procedure with higher costs for consumables.
-
Liquid-Liquid Extraction can also provide clean extracts but requires careful optimization of the extraction solvent and pH conditions. It can be more labor-intensive than PPT.
The choice between these methods will depend on the specific requirements of the assay, including the desired level of sensitivity, throughput needs, and the available instrumentation. For high-throughput screening, PPT is often preferred, while for methods requiring the lowest limits of detection and highest data quality, SPE is generally the method of choice.
Visualizations
Caption: Overview of the experimental workflow from sample collection to analysis.
Caption: Detailed workflow for the Protein Precipitation (PPT) protocol.
Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.
References
Application of rac-Pregabalin-d4 in Clinical and Forensic Toxicology
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
rac-Pregabalin-d4 is a deuterated form of pregabalin, a gamma-aminobutyric acid (GABA) analogue widely used as an anticonvulsant and for the treatment of neuropathic pain. In the fields of clinical and forensic toxicology, this compound serves as an essential internal standard (IS) for the quantitative analysis of pregabalin in biological matrices. Its use is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of analytical results. This document provides detailed application notes and protocols for the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Clinical Applications
In a clinical setting, the accurate measurement of pregabalin concentrations in patient samples is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This compound is the preferred internal standard for these applications due to its similar chemical and physical properties to the unlabeled drug.
Forensic Applications
In forensic toxicology, this compound is employed to accurately quantify pregabalin in postmortem samples (e.g., blood, urine, tissue) to investigate potential drug abuse, overdose, or its contribution to the cause of death. The stable isotope-labeled internal standard is indispensable for achieving the high degree of certainty required in forensic investigations.
Experimental Protocols
The following protocols are examples of how this compound is used in the analysis of pregabalin in biological samples.
Protocol 1: Analysis of Pregabalin in Human Plasma by Protein Precipitation and LC-MS/MS
This protocol is suitable for rapid analysis in clinical settings.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add this compound as the internal standard.
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex the mixture and then centrifuge at 3500 rpm for 5 minutes.[1]
-
Transfer 200 µL of the supernatant and mix with 400 µL of purified water.
-
Inject 20 µL of the final solution onto the LC-MS/MS system.[1]
2. Liquid Chromatography
-
Column: Synergi Max-RP (80Å, 4 µm, 50 x 2.0 mm)[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: 100% methanol[1]
-
Flow Rate: 0.6 mL/min (with gradient elution)[1]
-
Run Time: 3.2 minutes[1]
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pregabalin: m/z 160.2 → 142.1[2]
-
This compound: m/z 164.1 → 146.1
-
Protocol 2: Analysis of Pregabalin in Rat Plasma by Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is suitable for pre-clinical studies requiring high sensitivity and clean extracts.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 100 µL of internal standard solution (this compound).
-
Add 250 µL of 0.1N formic acid and vortex.
-
Condition an Oasis HLB SPE cartridge (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. Liquid Chromatography
-
Column: Thermo Hypurity C18 (4.6 mm × 150 mm, 5.0 µm)[3]
-
Mobile Phase: 5 mM ammonium formate and 0.1% formic acid in water:methanol (40:60, v/v)[3]
-
Flow Rate: 0.8 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Run Time: 3.5 minutes[3]
3. Mass Spectrometry
-
Ionization Mode: Positive Ionization[3]
-
MRM Transitions:
Data Presentation
The following tables summarize quantitative data from various validated methods utilizing a deuterated internal standard for pregabalin analysis.
Table 1: Quantitative Parameters for Pregabalin Analysis
| Parameter | Method 1 (Plasma) | Method 2 (Rat Plasma) | Method 3 (Postmortem Blood) |
| Linearity Range | 50-50000 ng/mL[1] | 0.50–20000.00 ng/mL[3] | Not Specified |
| LLOQ | 50 ng/mL[1] | 0.50 ng/mL[3] | Not Specified |
| Intra-run Precision (%RSD) | Not Specified | 1.05 to 4.81%[3] | Not Specified |
| Inter-run Precision (%RSD) | Not Specified | 1.57 to 3.90%[3] | Not Specified |
| Accuracy | Within acceptance criteria[1] | Within acceptance criteria[3] | Not Specified |
| Recovery | 101.0 ±2.8%[1] | 86.49% (Pregabalin), 86.57% (Pregabalin-d4)[3] | Not Specified |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Protein Precipitation Workflow for Plasma Analysis.
Caption: Solid-Phase Extraction Workflow for Plasma Analysis.
References
Application Note: Solid-Phase Extraction Protocol for rac-Pregabalin-d4 in Human Plasma
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the determination of racemic Pregabalin-d4 in human plasma samples. The method is suitable for bioanalytical studies requiring accurate quantification of this deuterated internal standard along with the parent compound, pregabalin. The protocol utilizes a mixed-mode cation exchange SPE cartridge for efficient cleanup and concentration of the analyte prior to LC-MS/MS analysis.
Introduction
Pregabalin is an anticonvulsant drug used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as rac-Pregabalin-d4, is crucial for accurate quantification by mass spectrometry. Solid-phase extraction is a widely used sample preparation technique that effectively removes endogenous interferences from complex biological matrices like plasma, thereby improving the sensitivity and reliability of the analytical method. This document provides a detailed SPE protocol for the extraction of this compound from human plasma.
Experimental Protocol
This protocol is a composite method based on established procedures for pregabalin analysis.[1][2]
Materials:
-
SPE Cartridges: Mixed-mode strong cation exchange (e.g., Thermo Scientific™ SOLA™ CX 10 mg/1 mL or Waters™ Oasis™ MCX)
-
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
-
Equipment:
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
-
Sample Preparation:
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 100 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 250 µL of 0.1 M formic acid to the plasma sample.[2]
-
Vortex the sample for 30 seconds to ensure thorough mixing.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2] Do not allow the cartridge to dry out between steps.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove unwanted endogenous material.[2] A second wash with a weak organic solvent may be incorporated for further cleanup if necessary.
-
Elution: Elute the analyte of interest with 1.5 mL (in two 0.75 mL aliquots) of 5% ammonium hydroxide in methanol into a clean collection tube.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the SPE of pregabalin, which is indicative of the expected performance for its deuterated analog, this compound.
| Parameter | Value | Reference |
| Recovery | 86.57% | [3] |
| Linear Range | 0.50 – 20000.00 ng/mL | [2][3] |
| Intra-run Precision (%CV) | 1.05 to 4.81% | [3] |
| Inter-run Precision (%CV) | 1.57 to 3.90% | [3] |
Experimental Workflow Diagram
Caption: Workflow diagram of the solid-phase extraction protocol for this compound.
References
Application Note: Quantitative Determination of Pregabalin in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pregabalin in human plasma. The assay utilizes rac-Pregabalin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 3.5 minutes. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Pregabalin.
Introduction
Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely prescribed for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] It functions by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[1] Accurate measurement of Pregabalin concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a validated LC-MS/MS method for the determination of Pregabalin in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Pregabalin reference standard (≥98% purity)
-
This compound (internal standard, ≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Hypurity C18 (150 mm × 4.6 mm, 5 µm) or equivalent[2]
Chromatographic Conditions
| Parameter | Value |
| Column | Hypurity C18 (150 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.7 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Run Time | 3.5 minutes[2][3][4] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Monitored Transitions | Pregabalin: m/z 160.2 → 55.1[5], Pregabalin-d4: m/z 164.2 → 59.1 (hypothesized based on common fragmentation patterns) |
| Collision Energy | Optimized for maximum signal |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Pregabalin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Pregabalin stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
A simple protein precipitation method is used for plasma sample preparation.
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
Linearity
The calibration curve for Pregabalin was linear over the concentration range of 0.50 to 20,000.00 ng/mL in human plasma.[2][3][4] The coefficient of determination (r²) was consistently greater than 0.99, indicating a strong linear relationship between the peak area ratio (Pregabalin/rac-Pregabalin-d4) and the concentration.
| Parameter | Value |
| Linear Range | 0.50 - 20,000.00 ng/mL[2][3][4] |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (low, medium, and high). The results, summarized in the table below, demonstrate that the method is both precise and accurate.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low | 1.05 - 4.81[3][4] | 1.57 - 3.90[3][4] | Within ±15% | Within ±15% |
| Medium | 1.05 - 4.81[3][4] | 1.57 - 3.90[3][4] | Within ±15% | Within ±15% |
| High | 1.05 - 4.81[3][4] | 1.57 - 3.90[3][4] | Within ±15% | Within ±15% |
Recovery
The extraction recovery of Pregabalin and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The average recovery for both analytes was consistent and high.
| Analyte | Mean Extraction Recovery (%) |
| Pregabalin | 86.49[3][4] |
| This compound | 86.57[3][4] |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantitative determination of Pregabalin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes this method well-suited for the analysis of a large number of samples in a clinical or research setting. This validated method can be successfully applied to pharmacokinetic studies of Pregabalin.[3][4]
References
- 1. frontagelab.com [frontagelab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioanalytical method development and validation of pregabalin in rat plasma by solid phase extraction with hplc-ms/ms: application to a pharmacokinetic study (2014) | Thejo Moorthy Karavadi | 7 Citations [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Pregabalin and its Deuterated Racemate
Abstract
This application note details two robust chromatographic methods for the separation of Pregabalin from its racemic deuterated analog, rac-Pregabalin-d4. Pregabalin, the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, is a widely used pharmaceutical for treating neuropathic pain and other neurological disorders. Its synthesis can result in the presence of the inactive (R)-enantiomer as a chiral impurity. The use of a deuterated racemic mixture of Pregabalin (this compound) as an internal standard in pharmacokinetic and bioequivalence studies necessitates a reliable method to separate all four potential components: (S)-Pregabalin, (R)-Pregabalin, (S)-Pregabalin-d4, and (R)-Pregabalin-d4. This document provides detailed protocols for both a direct chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and an indirect chiral HPLC-Ultraviolet (UV) method.
Introduction
Pregabalin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). The therapeutic activity of Pregabalin resides solely in the (S)-enantiomer. Consequently, regulatory agencies require strict control over the enantiomeric purity of the active pharmaceutical ingredient (API). In clinical and non-clinical studies, deuterated internal standards are often employed for accurate quantification. When a racemic deuterated standard is used, it is crucial to chromatographically separate the enantiomers of both the analyte and the internal standard to ensure accurate and precise results. This application note presents two validated approaches to achieve this separation, catering to different analytical needs and instrument availability.
Method 1: Direct Enantiomeric Separation by HPLC-MS/MS
This method utilizes a chiral stationary phase (CSP) for the direct resolution of all four stereoisomers, coupled with tandem mass spectrometry for sensitive and specific detection.
Chromatographic Conditions
| Parameter | Value |
| Column | CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d., 3 µm) |
| Mobile Phase | 5 mM Ammonium Formate + 5 mM Formic Acid in Methanol/Water (96/4, v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 10 min[1] |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Pregabalin: m/z 160.1 -> 142.1Pregabalin-d4: m/z 164.1 -> 146.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
Expected Elution Order
While the exact elution order may vary slightly, it is anticipated that the enantiomers will elute in pairs, with the deuterated analog having a slightly shorter or longer retention time than the non-deuterated counterpart. A representative elution order would be: (R)-Pregabalin, (S)-Pregabalin, (R)-Pregabalin-d4, (S)-Pregabalin-d4.
Method 2: Indirect Enantiomeric Separation by HPLC-UV after Chiral Derivatization
This method involves a pre-column derivatization step using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers, which can then be separated on a conventional achiral column.
Derivatization Protocol
-
To 100 µL of a sample solution containing Pregabalin and this compound, add 200 µL of 1% (w/v) FDAA in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Vortex the mixture and incubate at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding 20 µL of 2 M hydrochloric acid.
-
Dilute the sample with the mobile phase to the desired concentration before injection.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.2% Triethylamine in water (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection | UV at 340 nm |
Expected Elution Order
The derivatized diastereomers of the enantiomers will be well-resolved. The elution order will depend on the specific interactions with the stationary phase, but a typical order would be the L-D diastereomer followed by the L-L diastereomer. The deuterated and non-deuterated diastereomers will have very similar retention times and may co-elute under UV detection. This method is therefore more suitable for determining the enantiomeric purity of Pregabalin itself, using this compound as an internal standard for quantification of the total drug, rather than for separating the deuterated enantiomers.
Experimental Workflows
References
Application Notes and Protocols for the Preparation of Calibration Standards and Quality Controls Using rac-Pregabalin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preparation of calibration standards and quality controls using racemic Pregabalin-d4 (rac-Pregabalin-d4). This deuterated analog of Pregabalin is an ideal internal standard (IS) for the quantitative analysis of Pregabalin in biological matrices, such as plasma and urine, by chromatographic methods coupled with mass spectrometry (e.g., LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1][2]
Pregabalin is a gamma-aminobutyric acid (GABA) analogue used as an anticonvulsant and for the treatment of neuropathic pain.[3][4] Its therapeutic efficacy is attributed to its binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[5][6][7] This interaction reduces the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[3][5][6][7]
This document outlines detailed protocols for the preparation of stock solutions, calibration standards, and quality control samples. Additionally, it provides an overview of a typical bioanalytical workflow and summarizes key quantitative data and validation parameters based on established methods and regulatory guidelines.
Quantitative Data Summary
The following tables summarize typical concentration ranges and acceptance criteria for the quantification of Pregabalin using this compound as an internal standard. These values are based on published bioanalytical methods and FDA guidelines for bioanalytical method validation.[1][8][9]
Table 1: Calibration Standard Concentrations for Pregabalin in Rat Plasma [10]
| Standard Level | Concentration (ng/mL) |
| LLOQ | 0.50 |
| Standard 2 | 1.50 |
| Standard 3 | 5.00 |
| Standard 4 | 20.00 |
| Standard 5 | 100.00 |
| Standard 6 | 500.00 |
| Standard 7 | 7000.00 |
| ULOQ | 16000.00 |
Table 2: Quality Control Sample Concentrations for Pregabalin in Rat Plasma [10]
| QC Level | Concentration (ng/mL) |
| LLOQ QC | 0.50 |
| Low QC (LQC) | 1.50 |
| Medium QC (MQC) | 7000.00 |
| High QC (HQC) | 16000.00 |
Table 3: Precision and Accuracy Data from a Validated Bioanalytical Method [10]
| Parameter | Intra-run Precision (%CV) | Inter-run Precision (%CV) |
| Pregabalin | 1.05 - 4.81 | 1.57 - 3.90 |
CV: Coefficient of Variation
Table 4: Stability of Pregabalin and this compound Stock Solutions [10]
| Analyte | Storage Condition | Duration | % Change |
| Pregabalin | 2-8 °C in Methanol | 23 days | -0.02 |
| This compound | 2-8 °C in Methanol | 23 days | 0.03 |
Table 5: Stability of Pregabalin in Plasma Samples [10]
| Stability Type | Condition | Duration | Stability |
| Bench Top | Room Temperature | 24 hours | Stable |
| Autosampler | 20 °C | 64 hours | Stable |
| Freeze-Thaw | -30 °C to Room Temp. | 3 cycles | Stable |
| Long-Term | -30 °C | 58 days | Stable |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Pregabalin (Reference Standard)
-
Methanol (HPLC or MS grade)
-
Milli-Q water or equivalent high-purity water
-
Biological matrix (e.g., drug-free rat plasma with K2EDTA as anticoagulant)
-
Volumetric flasks, pipettes, and other standard laboratory glassware and equipment
Preparation of Stock and Working Solutions
1. Preparation of Pregabalin and this compound Stock Solutions (100 µg/mL) [10]
- Accurately weigh a suitable amount of Pregabalin and this compound powder.
- Dissolve each compound in a pre-determined volume of Milli-Q water to achieve a final concentration of 100 µg/mL.
- Store the stock solutions at 2-8°C. These solutions are stable for at least 23 days.[10]
2. Preparation of Pregabalin Working Solutions for Calibration Standards and Quality Controls
- Prepare a series of working solutions by serially diluting the Pregabalin stock solution with a suitable solvent (e.g., water:methanol, 50:50 v/v). The concentrations of these working solutions should be selected to cover the desired calibration range.
3. Preparation of this compound Internal Standard Working Solution
- Dilute the this compound stock solution with the same solvent used for the Pregabalin working solutions to a final concentration appropriate for the analytical method (e.g., 2000 ng/mL).[10]
Preparation of Calibration Standards and Quality Controls in Biological Matrix
1. Preparation of Calibration Standards
- Spike a known volume of the biological matrix (e.g., 95 µL of rat plasma) with a small volume (e.g., 5 µL) of the appropriate Pregabalin working solution to achieve the final concentrations listed in Table 1.
- Ensure the volume of the spiking solution is minimal to avoid significant matrix dilution.
- Vortex each standard for 30 seconds to ensure homogeneity.
2. Preparation of Quality Control Samples
- Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high (as specified in Table 2).
- The QC samples should be prepared from a separate weighing of the Pregabalin reference standard than that used for the calibration standards.
- Spike the biological matrix with the corresponding Pregabalin working solutions to achieve the desired QC concentrations.
- Vortex each QC sample for 30 seconds.
Sample Preparation for Analysis (Example: Solid Phase Extraction)
-
To 100 µL of each calibration standard, quality control sample, and study sample, add a fixed volume (e.g., 25 µL) of the this compound internal standard working solution.
-
Add 250 µL of 0.1N formic acid and vortex briefly.[10]
-
Perform solid-phase extraction (SPE) using a suitable SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Transfer the reconstituted samples to autosampler vials for injection into the LC-MS/MS system.
Visualizations
Mechanism of Action of Pregabalin
Caption: Mechanism of action of Pregabalin at the presynaptic terminal.
Bioanalytical Workflow for Pregabalin Quantification
Caption: General workflow for bioanalytical method development and validation.
References
- 1. anivet.au.dk [anivet.au.dk]
- 2. ijsred.com [ijsred.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Characterization of rac-Pregabalin-d4 by NMR and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of racemic Pregabalin-d4 using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methodologies are essential for verifying the chemical structure, assessing isotopic enrichment, and ensuring the purity of this deuterated internal standard, which is critical in pharmacokinetic and bioanalytical studies.
Introduction
rac-Pregabalin-d4 is a deuterated analog of Pregabalin, a gamma-aminobutyric acid (GABA) analog used as an anticonvulsant and for the treatment of neuropathic pain. The inclusion of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of Pregabalin in biological matrices by mass spectrometry. Accurate characterization of this compound is paramount to ensure the reliability and accuracy of such assays. This note outlines the analytical procedures for its comprehensive characterization.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₃D₄NO₂ |
| Molecular Weight | 163.25 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in water and methanol |
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. For this compound, ¹H and ¹³C NMR are used to confirm the molecular structure and the position of the deuterium labels.
Experimental Protocol: NMR Analysis
3.1.1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Water-d₂).
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. Instrumentation:
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 25°C
3.1.3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.0 s
3.1.4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.2 s
Data Presentation: NMR
Note: Specific, experimentally determined chemical shift data for this compound is not publicly available. The following tables present expected chemical shifts based on the structure of Pregabalin. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm deuteration.
Table 1: Expected ¹H NMR Chemical Shifts
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~2.30 | m |
| H-4 | ~1.20 | m |
| H-5 | ~1.65 | m |
| H-6 (CH₃) | ~0.88 | d |
| H-6' (CH₃) | ~0.88 | d |
| NH₂ | Solvent dependent | br s |
| COOH | Solvent dependent | br s |
Table 2: Expected ¹³C NMR Chemical Shifts
| Position | Expected Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~178 |
| C-2 (CD₂) | ~41 (attenuated signal) |
| C-3 (CH) | ~35 |
| C-4 (CH₂) | ~43 |
| C-5 (CH) | ~25 |
| C-6 (CH₃) | ~23 |
| C-7 (CD₂NH₂) | ~45 (attenuated signal) |
Mass Spectrometric Characterization
Mass spectrometry is employed to confirm the molecular weight and isotopic purity of this compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Experimental Protocol: Mass Spectrometry
4.1.1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4.1.2. Instrumentation:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI)
-
Mode: Positive Ion Mode
4.1.3. ESI-MS Acquisition Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
Data Presentation: Mass Spectrometry
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | ESI Positive |
| Adduct | [M+H]⁺ |
| Calculated m/z | 164.1764 |
| Observed m/z | Conforms to calculated value |
Visualizations
Caption: NMR analysis workflow for this compound.
Caption: Mass spectrometry workflow for this compound.
Conclusion
The described NMR and mass spectrometry protocols provide a comprehensive framework for the analytical characterization of this compound. Adherence to these methods will ensure the structural integrity, identity, and isotopic purity of this essential internal standard, thereby supporting the development of robust and reliable bioanalytical assays for Pregabalin. While experimentally derived spectral data is not widely published, the provided expected values serve as a strong guideline for researchers performing these characterizations.
Troubleshooting & Optimization
troubleshooting poor peak shape of rac-Pregabalin-d4 in HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape for rac-Pregabalin-d4 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for pregabalin and is characterized by an asymmetric peak with a trailing edge that is drawn out.[1] This is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Silanol Interactions: Pregabalin contains a primary amine group, making it a basic compound. On standard silica-based C18 or C8 columns, residual silanol groups on the silica surface are acidic and can be deprotonated (negatively charged) at mobile phase pH levels above ~3.5.[1] The positively charged amine group on pregabalin can then interact strongly with these negative sites, causing some molecules to be retained longer, which results in peak tailing.[2][3]
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an acid like trifluoroacetic acid (TFAA) or formic acid.[4] At this low pH, the residual silanols are protonated (neutral), minimizing the secondary ionic interactions.
-
Solution 2: Use a Buffer: Employ a buffer, such as a phosphate buffer, to maintain a consistent pH and improve peak symmetry.[1][2] A pH of around 6.5 to 6.9 has been shown to be effective.[5][6][7] Adding a salt like ammonium formate can also help by having the positive buffer ions interact with the negative silanols, effectively shielding the analyte from these sites.[2]
-
Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible residual silanols, significantly reducing the potential for these interactions.[1]
-
Solution 4: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also mask the active silanol sites.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can create active sites that lead to tailing. Similarly, column bed degradation can result in poor peak shape.[8]
-
Solution: First, try flushing the column with a strong solvent. If this fails, reverse the column (if permitted by the manufacturer) and flush it. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.[8]
-
Q2: What causes peak fronting for this compound?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can indicate other issues.
Potential Causes and Solutions:
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.
-
Solution: Dilute the sample and reinject. Perform a linearity study to determine the optimal concentration range for your method.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the start of the column too quickly, distorting the peak shape.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of equivalent strength to the mobile phase.
-
Q3: My this compound peak is broad. What should I do?
Broad peaks can lead to poor resolution and reduced sensitivity.
Potential Causes and Solutions:
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread out before it is detected.[1]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to eliminate dead volume.
-
-
Column Degradation: A loss of stationary phase or the creation of voids in the column packing material can lead to peak broadening.[8]
-
Solution: Check the column's performance by running a standard. If efficiency (measured by theoretical plates) has significantly decreased, the column may need replacement.[8]
-
-
Late Elution: A peak from a previous injection may elute during the current run, appearing as an unusually broad peak.[9]
-
Solution: Extend the run time of your method to ensure all components from the previous sample have fully eluted before the next injection.
-
Experimental Protocols and Data
Typical HPLC Parameters for Pregabalin Analysis
The following table summarizes common starting conditions for the analysis of pregabalin, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[4][10] | Hypersil BDS C8 (150 x 4.6 mm, 5 µm)[5][6] | Thermo Hypurity C18 (150 x 4.6 mm, 5 µm)[11] |
| Mobile Phase | Acetonitrile: 0.1% TFAA (15:85 v/v)[4][10] | Acetonitrile: Phosphate Buffer pH 6.9 (5:95 v/v)[5][6] | Methanol: 5mM Ammonium Formate (60:40 v/v)[11] |
| Flow Rate | 1.0 mL/min[4][10] | 1.0 mL/min[5][6] | 0.8 mL/min |
| Detection | UV at 210 nm[4][10] | PDA at 200 nm[5] | MS/MS (MRM mode)[11] |
| Column Temp. | Ambient[7] | 30°C[5] | 40°C[11] |
| Injection Vol. | 20 µL[7] | 20 µL[5] | 10 µL[11] |
Note: Since pregabalin lacks a strong chromophore, detection at low UV wavelengths (200-210 nm) is common.[12] For higher sensitivity and specificity, derivatization or mass spectrometry (MS) detection is often employed.[12][13][14]
Visual Troubleshooting Guides
Logical Causes of Poor Peak Shape for Pregabalin
The following diagram illustrates the key chemical interactions and method parameters that can lead to poor peak shape for a polar, basic analyte like this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. jchr.org [jchr.org]
- 5. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC method for the determination of pregabalin in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
- 12. naturalspublishing.com [naturalspublishing.com]
- 13. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Analysis of rac-Pregabalin-d4 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-Pregabalin-d4 in mass spectrometry assays.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal and compromising assay accuracy and sensitivity. This guide addresses specific issues related to ion suppression for this compound.
Question: I am observing significant ion suppression for this compound. What are the primary causes and how can I mitigate them?
Answer:
Ion suppression for this compound in biological matrices is primarily caused by co-eluting endogenous components, such as phospholipids, salts, and other metabolites, which compete with the analyte for ionization in the mass spectrometer source.[1][2][3] The use of a deuterated internal standard like this compound helps to compensate for these effects, but it is crucial to minimize the suppression itself for robust and reliable quantification.
Here is a systematic approach to troubleshoot and minimize ion suppression:
1. Optimize Sample Preparation:
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. For Pregabalin analysis, several methods can be employed:
-
Protein Precipitation (PPT): This is a simple and common technique for plasma samples.[1][4] However, it may not remove all ion-suppressing components, particularly phospholipids.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by selectively isolating the analyte from the matrix.[4] Mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridges are often effective for polar compounds like Pregabalin.
-
Liquid-Liquid Extraction (LLE): LLE can also be used, but optimization of the solvent system is critical to ensure good recovery of the polar Pregabalin molecule.
Troubleshooting Workflow for Sample Preparation
Caption: Troubleshooting workflow for optimizing sample preparation to minimize ion suppression.
2. Refine Chromatographic Conditions:
Chromatographic separation is key to resolving this compound from interfering matrix components.
-
Column Chemistry: A C18 column is commonly used for Pregabalin analysis.[2][4][5] However, if co-elution with polar interferences is an issue, consider alternative chemistries like a PFP (pentafluorophenyl) or a HILIC (hydrophilic interaction liquid chromatography) column.
-
Mobile Phase Composition: The mobile phase should be optimized to achieve good retention and peak shape. A typical mobile phase consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier (e.g., methanol or acetonitrile).[1][6] The acid protonates the amine group of Pregabalin, enhancing its retention on a reversed-phase column and improving ionization efficiency in positive ion mode.
-
Gradient Elution: A gradient elution program can help to separate early-eluting polar interferences from the analyte peak.
3. Adjust Mass Spectrometer Source Parameters:
Fine-tuning the ion source parameters can help to minimize the impact of matrix effects.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for Pregabalin analysis.[1] If ion suppression remains a significant issue, atmospheric pressure chemical ionization (APCI) could be considered as it is sometimes less susceptible to matrix effects for certain compounds.
-
Source Parameters: Optimize parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to ensure efficient desolvation and ionization of this compound, which can help to mitigate the impact of co-eluting matrix components.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound?
A1: For this compound, the protonated molecule [M+H]⁺ is monitored. A common mass transition is m/z 164.1 → 146.1.[4] The corresponding transition for the unlabeled Pregabalin is m/z 160.1 → 142.2.[2]
Q2: My this compound signal is inconsistent across different plasma lots. What could be the cause?
A2: Variability in signal across different biological matrix lots is a classic indicator of matrix effects.[3] This suggests that the concentration of interfering endogenous components varies between individuals. To address this, it is crucial to evaluate the matrix effect across multiple lots of blank matrix during method development and validation. A robust sample preparation method, such as SPE, can help to minimize this lot-to-lot variability.
Q3: Can I use a different internal standard if this compound is not available?
A3: While a stable isotope-labeled internal standard like this compound is ideal as it co-elutes with the analyte and experiences similar ionization effects, a structural analog can be used as an alternative. Gabapentin has been successfully used as an internal standard for Pregabalin analysis.[6] However, it is important to demonstrate that the analog adequately compensates for any matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation for Pregabalin in Human Plasma
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of cold acetonitrile or methanol to precipitate the proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject a portion onto the LC-MS/MS system.
Logical Flow for Evaluating Matrix Effect
Caption: Logical workflow for the quantitative evaluation of matrix effects.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Pregabalin Analysis
| Parameter | Setting |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Pregabalin) | m/z 160.1 > 142.2[2] |
| MRM Transition (Pregabalin-d4) | m/z 164.1 > 146.1[4] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Table 2: Acceptance Criteria for Method Validation Parameters Related to Ion Suppression
| Parameter | Acceptance Criteria | Rationale |
| Matrix Effect (CV%) | ≤ 15% across at least 6 lots of matrix[4] | Ensures that the method is not susceptible to significant variability between different sources of biological samples. |
| Internal Standard Normalized Recovery (CV%) | ≤ 15% | Demonstrates the consistency of the extraction procedure. |
| Precision and Accuracy | Within ±15% (±20% at LLOQ) | Confirms the reliability of the method for quantification. |
References
- 1. frontagelab.com [frontagelab.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Parameters for rac-Pregabalin-d4 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mass Spectrometry/Mass Spectrometry (MS/MS) parameters for the detection of rac-Pregabalin-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
A1: In positive ESI mode, this compound is typically detected as its protonated molecule [M+H]⁺. The most common precursor ion (Q1) is m/z 164.1 or 164.2. Upon collision-induced dissociation (CID), the most abundant product ion (Q3) is generally m/z 146.1 or 146.2, which corresponds to the neutral loss of ammonia (NH₃) and a deuterium atom from the protonated molecule.
Q2: How do I optimize the collision energy (CE) for this compound?
A2: Collision energy should be optimized to maximize the signal of the desired product ion. This is typically done by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan at various CE values. A good starting point for optimization is a CE of around 12 eV. The optimal CE will be the value that yields the highest and most stable signal for the m/z 146.1 (or 146.2) product ion. Refer to the quantitative data summary table below for reported values.
Q3: What is the role of the declustering potential (DP) or cone voltage, and how should I optimize it?
A3: The declustering potential (also known as cone voltage) is applied to prevent the formation of solvent adducts with the target ion and to facilitate the desolvation process. An optimal DP will enhance the signal of the precursor ion without causing in-source fragmentation. To optimize, infuse a solution of this compound and monitor the intensity of the precursor ion (m/z 164.1) as you ramp the DP voltage. The optimal DP will be the voltage at which the precursor ion signal is maximized.
Q4: I am observing poor peak shape for this compound. What are the possible causes and solutions?
A4: Poor peak shape for polar compounds like Pregabalin is a common issue in reversed-phase chromatography. Here are some potential causes and solutions:
-
Secondary Interactions: Residual silanol groups on the column can interact with the amine group of Pregabalin, causing peak tailing. Using a column with end-capping or a polar-embedded stationary phase can mitigate this.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Pregabalin. Using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is consistently protonated.
-
Sample Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can lead to peak fronting or splitting. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.
Q5: I am experiencing significant matrix effects in my plasma samples. How can I minimize them?
A5: Matrix effects, such as ion suppression or enhancement, are common in bioanalytical methods. To minimize these effects:
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to ensure that this compound elutes in a region free from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is itself a stable isotope-labeled internal standard for Pregabalin. Its use is crucial to compensate for matrix effects, as it will be similarly affected as the analyte of interest.
Quantitative Data Summary
The following table summarizes a range of reported MS/MS parameters for the detection of this compound. These values should be used as a starting point for method development and optimization on your specific instrument.
| Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Collision Energy (CE) (eV) | Declustering Potential (DP) / Cone Voltage (V) | Reference |
| 164.1 | 146.1 | 12 | Not Specified | [1] |
| 164.2 | 146.2 | Not Specified | Not Specified | |
| 164.1 | Not Specified | 24 | 40 | [1] |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
Objective: To determine the optimal collision energy and declustering potential for the detection of this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 methanol:water)
-
Mass spectrometer with ESI source
-
Syringe pump
Method:
-
Prepare the Infusion Solution: Dilute the this compound standard solution to a suitable concentration for infusion (e.g., 100 ng/mL) in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Solution: Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize Declustering Potential (DP)/Cone Voltage:
-
Set the mass spectrometer to scan for the precursor ion of this compound (m/z 164.1).
-
Manually or automatically ramp the DP/cone voltage over a relevant range (e.g., 10-100 V).
-
Monitor the intensity of the precursor ion. The DP/cone voltage that provides the maximum and most stable signal is the optimum.
-
-
Optimize Collision Energy (CE):
-
Set the mass spectrometer to product ion scan mode, selecting m/z 164.1 as the precursor ion.
-
Ramp the collision energy over a range (e.g., 5-40 eV).
-
Monitor the intensity of the expected product ion (m/z 146.1).
-
The CE that produces the highest intensity for the product ion is the optimum.
-
-
Confirm MRM Transition: Create an MRM (Multiple Reaction Monitoring) method using the optimized precursor ion, product ion, DP, and CE values. Infuse the standard solution again to confirm a stable and robust signal.
Visualizations
Caption: Workflow for optimizing MS/MS parameters for this compound.
Caption: Troubleshooting guide for common issues in this compound detection.
References
addressing matrix effects in the bioanalysis of rac-Pregabalin-d4.
Technical Support Center: Bioanalysis of rac-Pregabalin-d4
Welcome to the technical support center for the bioanalysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: A matrix effect is the alteration of an analyte's response due to the influence of other components present in the sample matrix.[1] In the bioanalysis of this compound, endogenous components of biological samples like plasma or urine can co-elute with the analyte and its internal standard.[2] This interference can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: How can I identify if my assay is experiencing matrix effects?
A2: Matrix effects can be identified by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas suggests the presence of matrix effects. Regulatory guidelines, such as those from the FDA, recommend evaluating matrix effects by analyzing quality control (QC) samples in at least six different lots of the biological matrix.[3][4]
Q3: What are the most common sources of matrix effects in plasma samples?
A3: Phospholipids are a major source of matrix effects in plasma samples. These endogenous components can co-elute with analytes and cause ion suppression, particularly in electrospray ionization (ESI) mass spectrometry.[2] Other sources include salts, proteins, and metabolites that may not be completely removed during sample preparation.[5]
Q4: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
A4: While a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects, it may not completely eliminate them. The internal standard should ideally co-elute with the analyte to experience the same degree of ion suppression or enhancement. However, differences in the physical and chemical properties between the analyte and the internal standard can sometimes lead to differential matrix effects. Therefore, thorough validation is still necessary.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix Overload: High concentrations of matrix components can overload the analytical column. | Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) to remove interfering substances.[7] Consider diluting the sample if the analyte concentration is sufficiently high.[8] |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte's chromatography. | Adjust Mobile Phase: Modify the mobile phase composition, such as the organic solvent ratio or the pH, to improve peak shape. For pregabalin, a mobile phase containing 0.1% formic acid in water and methanol has been shown to be effective.[9] | |
| High Variability in Results Between Samples | Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent matrix effects. | Standardize Protocols: Ensure that the sample preparation protocol is followed consistently for all samples. Automating the sample preparation process can also improve reproducibility. |
| Lot-to-Lot Matrix Variability: Different sources of biological matrix can have varying compositions, leading to different matrix effects.[3] | Evaluate Multiple Matrix Lots: During method validation, test at least six different lots of the biological matrix to assess the impact of inter-individual variability.[4] | |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method may not be efficiently extracting the analyte from the matrix. | Optimize Extraction Method: Experiment with different sample preparation techniques. For pregabalin, protein precipitation with acetonitrile has been shown to provide good recovery.[10] Solid Phase Extraction (SPE) can also be optimized for better recovery.[11] |
| Significant Ion Suppression | Co-eluting Phospholipids: Phospholipids from the plasma matrix are a common cause of ion suppression. | Phospholipid Removal Techniques: Utilize specific sample preparation methods designed to remove phospholipids, such as HybridSPE® or other phospholipid removal plates.[12] Mixed-mode solid-phase extraction (SPE) can also be effective. |
| Chromatographic Co-elution: Interfering matrix components are co-eluting with the analyte. | Improve Chromatographic Separation: Adjust the HPLC gradient, change the analytical column, or modify the mobile phase to better separate the analyte from interfering peaks.[13] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol outlines the steps to assess the matrix effect as recommended by regulatory guidelines.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the extracted matrix with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with this compound at the same concentration as Set A and then perform the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B) x 100%
-
Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) x 100%
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for sample cleanup.[9]
-
To 50 µL of plasma sample, add the internal standard solution (this compound).
-
Add 500 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Add 400 µL of purified water.
-
Inject an aliquot of the final solution into the LC-MS/MS system.
Protocol 3: Sample Preparation using Solid Phase Extraction (SPE)
SPE provides a more thorough cleanup compared to protein precipitation.[11]
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary) onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 25% methanol) to remove polar interferences.[7]
-
Elute the analyte and internal standard with a stronger organic solvent mixture (e.g., 90:10 acetonitrile:methanol).[7]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical quantitative data for method validation of pregabalin bioanalysis.
Table 1: Matrix Effect and Recovery Data
| Parameter | Low QC (150 ng/mL) | High QC (3800 ng/mL) | Acceptance Criteria |
| Relative Matrix Effect (%) | 106.0 ± 3.0 | 103.0 ± 7.0 | 85% - 115% |
| Extraction Recovery (%) | 101.0 ± 2.8 | 101.0 ± 2.8 | Consistent and reproducible |
| Data adapted from a study on pregabalin determination in human plasma.[9] |
Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Low (>95% remaining) |
| Solid Phase Extraction (SPE) | High (>95% removed)[7] |
| HybridSPE® | Very High (>99% removed) |
| Data reflects the general efficiency of these techniques.[7] |
Visualizations
Caption: Workflow for bioanalysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. eijppr.com [eijppr.com]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontagelab.com [frontagelab.com]
- 10. akjournals.com [akjournals.com]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
resolving isomeric interference in rac-Pregabalin-d4 analysis
Welcome to the technical support center for the analysis of racemic Pregabalin-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analytical determination of Pregabalin-d4, with a focus on resolving isomeric interference.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of rac-Pregabalin-d4.
Problem 1: Poor or No Chiral Resolution of Pregabalin-d4 Enantiomers
Symptoms:
-
A single, broad peak is observed for this compound instead of two distinct enantiomeric peaks.
-
The resolution between the (S)-Pregabalin-d4 and (R)-Pregabalin-d4 peaks is less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the chiral column is critical for the enantiomeric separation of Pregabalin. A zwitterionic CSP, such as one derived from cinchona alkaloids and sulfonic acid (e.g., CHIRALPAK ZWIX), has been shown to be effective for the direct resolution of Pregabalin enantiomers.[1][2] If you are not achieving separation, consider switching to a recommended chiral column. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase, including the organic modifier, aqueous component, and additives, significantly impacts chiral resolution. For LC-MS compatible methods, a mobile phase of 5 mM ammonium formate and 5 mM formic acid in Methanol/Water (96/4, v/v) has been successfully used.[1] For UV detection, 5 mM ammonium dihydrogen orthophosphate in Methanol/Water (90/10, v/v) can be employed.[1] Experiment with the ratio of organic modifier to the aqueous phase and the concentration of additives to optimize separation. |
| Incorrect Column Temperature | Temperature can influence the interactions between the analytes and the chiral stationary phase. A lower column temperature (e.g., 10°C) may enhance resolution in some cases.[1] |
| Inadequate Method Development | If using a new method, a systematic approach to method development is necessary. This includes screening different chiral columns, mobile phases, and temperatures. |
Problem 2: Co-elution or Interference between Labeled and Unlabeled Pregabalin Enantiomers
Symptoms:
-
The peak for one or both of the Pregabalin-d4 enantiomers overlaps with the corresponding unlabeled Pregabalin enantiomer peaks.
-
Inaccurate quantification of the unlabeled drug due to contribution from the deuterated internal standard.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Deuterium Isotope Effect | Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analogue. This "isotope effect" can cause the deuterated internal standard to elute slightly earlier or later than the analyte. While often minimal, this can be problematic in chiral separations where enantiomers are already closely eluted. |
| Insufficient Chromatographic Resolution | If the overall resolution of your chiral method is not high enough, the small isotopic shift can lead to peak overlap. |
| Action Steps: | |
| Optimize Chromatographic Conditions: Re-optimize the mobile phase composition and gradient (if applicable) to maximize the separation between all four peaks (S-Pregabalin, R-Pregabalin, S-Pregabalin-d4, and R-Pregabalin-d4). | |
| Adjust Flow Rate: A lower flow rate can sometimes improve resolution. | |
| Consider a Longer Column: A longer chiral column can provide more theoretical plates and better separation. |
Problem 3: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in the calculated concentrations of Pregabalin across replicate injections.
-
The calibration curve is non-linear or has a poor correlation coefficient (r² < 0.99).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results. This can be exacerbated if there is a slight retention time difference between the analyte and the deuterated internal standard. |
| Action Steps: | |
| Improve Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. | |
| Evaluate Matrix Effects: Prepare calibration standards in the same matrix as the samples (e.g., plasma, urine) to compensate for matrix effects. | |
| Suboptimal Mass Spectrometer Settings | Incorrect mass spectrometer parameters can lead to poor sensitivity and reproducibility. |
| Action Steps: | |
| Optimize Source Parameters: Tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to achieve a stable and robust signal for both Pregabalin and Pregabalin-d4. | |
| Select Appropriate MRM Transitions: Ensure that the selected multiple reaction monitoring (MRM) transitions are specific and provide a good signal-to-noise ratio. For Pregabalin, a common transition is m/z 160 -> [specific fragment ion]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric interference of concern in this compound analysis?
The primary concern is the enantiomeric interference between (S)-Pregabalin-d4 and (R)-Pregabalin-d4, as well as their potential interference with the corresponding unlabeled enantiomers, (S)-Pregabalin and (R)-Pregabalin. Since Pregabalin is a chiral drug, it is crucial to separate and accurately quantify the pharmacologically active (S)-enantiomer from the less active or inactive (R)-enantiomer.
Q2: Why is a deuterated internal standard like Pregabalin-d4 used?
A deuterated internal standard is structurally and chemically very similar to the analyte. This similarity helps to compensate for variations during sample preparation and analysis, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification.
Q3: Can the deuterium labeling in Pregabalin-d4 affect its chromatographic behavior?
Yes. The substitution of hydrogen with deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, which can result in a small shift in retention time on a chromatographic column. This is known as the deuterium isotope effect. While often negligible, in high-resolution chiral separations, this can be a factor to consider for potential peak overlap.
Q4: What are the main analytical techniques for resolving Pregabalin enantiomers?
The two primary approaches are:
-
Direct Chiral Liquid Chromatography (LC): This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. This is often coupled with mass spectrometry (MS) for sensitive and selective detection (LC-MS/MS).
-
Indirect Chiral LC: This method involves derivatizing the Pregabalin enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (achiral) reversed-phase column.
Q5: What are some recommended chiral columns for the direct separation of Pregabalin enantiomers?
Based on published methods, chiral stationary phases that have shown success include:
Experimental Protocols
Protocol 1: Direct Chiral LC-MS/MS Method for Pregabalin Enantiomers
This protocol is based on a published method for the direct resolution of Pregabalin enantiomers and can be adapted for this compound analysis.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d., 3 µm) |
| Mobile Phase | 5 mM ammonium formate + 5 mM formic acid in Methanol/Water (96/4, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | Pregabalin: m/z 160.1 -> [Fragment Ion] Pregabalin-d4: m/z 164.1 -> [Fragment Ion] |
Note: Fragment ions and collision energies should be optimized for your specific instrument.
Visualizations
Logical Workflow for Troubleshooting Isomeric Interference
Caption: Troubleshooting workflow for isomeric interference.
Signaling Pathway of Pregabalin's Mechanism of Action
Caption: Mechanism of action of Pregabalin.
References
- 1. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Contamination and Carryover in rac-Pregabalin-d4 Analysis
The second round of searches provided more specific information regarding LC-MS/MS method validation for Pregabalin, including the use of Pregabalin-d4 as an internal standard. Some articles mentioned carryover as a parameter evaluated during validation, but they did not provide specific quantitative data or detailed troubleshooting protocols for Pregabalin-d4. I have found some general LC-MS troubleshooting guides that can be adapted. I also found a resource with physicochemical properties of Pregabalin.
To proceed, I need to synthesize the general troubleshooting information and adapt it to the specific context of rac-Pregabalin-d4 analysis. I will also need to create the quantitative tables and detailed protocols based on typical practices in bioanalytical method validation, even if specific numbers for Pregabalin-d4 are not available in the search results. I can cite the general troubleshooting guides and method validation papers to support the recommendations.
I will now proceed with structuring the technical support center content, creating the troubleshooting guides, FAQs, tables, and diagrams based on the information gathered and my understanding of analytical chemistry best practices. I will generate the final response without further searches.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing contamination and carryover during the analysis of this compound.
Troubleshooting Guides
This section offers structured guidance to identify and resolve common contamination and carryover issues encountered during the LC-MS/MS analysis of this compound.
Issue: High Background or Ghost Peaks in Blank Injections
Possible Cause: System contamination from previous high-concentration samples, contaminated solvents, or worn system components.
Troubleshooting Steps:
-
Isolate the Source:
-
Injector Carryover: Inject a blank solvent immediately after a high-concentration sample of this compound. If a peak corresponding to the analyte is observed, the injector is a likely source of carryover.
-
Column Carryover: If injector carryover is ruled out, the column is the next most likely source. This is particularly relevant for polar compounds like Pregabalin that can have strong interactions with the stationary phase.
-
System-wide Contamination: If carryover persists after addressing the injector and column, the contamination may be in the tubing, fittings, or MS ion source.[1]
-
-
Implement Corrective Actions:
-
Optimize Wash Solvents: Use a strong wash solvent to effectively clean the injector and needle. A wash solution more aggressive than the mobile phase is often required. For Pregabalin, which is polar, consider a wash solvent with a different pH or higher organic content.
-
Increase Wash Volume and Time: Increase the volume of the wash solvent and the duration of the needle wash cycle in your autosampler settings.
-
System Flushing: If system-wide contamination is suspected, a thorough system flush is necessary. (See Experimental Protocols for a detailed procedure).
-
Component Inspection and Replacement: Regularly inspect and replace worn components such as injector seals, rotors, and tubing, as these can be sources of carryover.[1]
-
Issue: Inconsistent or Drifting this compound Response
Possible Cause: Inconsistent carryover, matrix effects, or instability of the analyte.
Troubleshooting Steps:
-
Evaluate Carryover Impact:
-
Inject a series of blank samples after the highest calibration standard. The response in the first blank should be below the lower limit of quantitation (LLOQ). Consistent, low-level carryover might be manageable, but variable carryover requires immediate attention.
-
-
Assess Matrix Effects:
-
Prepare a set of quality control (QC) samples in the same matrix as your study samples and another set in a clean solvent. A significant difference in the response of this compound between the two sets indicates matrix effects.
-
If matrix effects are present, consider optimizing the sample preparation method (e.g., using a more effective protein precipitation or solid-phase extraction protocol) to remove interfering substances.
-
-
Check Analyte Stability:
-
Evaluate the stability of this compound in the autosampler over the expected run time. Prepare a set of QC samples and inject them at the beginning and end of a typical analytical run. A significant decrease in response may indicate degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of carryover in this compound analysis?
A1: The most common sources of carryover for polar analytes like this compound are the autosampler injector, including the needle and sample loop, and the analytical column.[2][3] Adsorption to active sites on worn injector seals or frits, as well as incomplete flushing of the flow path, can lead to the reappearance of the analyte in subsequent injections.
Q2: What is an acceptable level of carryover for this compound?
A2: For bioanalytical methods, carryover in a blank sample injected after the highest calibration standard should not exceed 20% of the lower limit of quantitation (LLOQ) for the analyte, and 5% for the internal standard.
Q3: What are the ideal properties of a wash solvent for minimizing this compound carryover?
A3: An effective wash solvent should be a stronger solvent for this compound than the mobile phase. Since Pregabalin is a polar, zwitterionic molecule, a wash solvent with a combination of high organic content (e.g., acetonitrile or methanol) and an acidic or basic modifier to alter the ionization state of the analyte can be effective. The goal is to maximize the solubility of any residual analyte and flush it from the system.
Q4: How can I differentiate between carryover and system contamination?
A4: Carryover is typically observed in the blank injection immediately following a high concentration sample and decreases in subsequent blank injections. System contamination will result in a consistent background signal or ghost peaks in all blank injections, regardless of the preceding sample.
Q5: Can the internal standard, this compound, also be a source of carryover?
A5: Yes, the deuterated internal standard can also exhibit carryover. It is crucial to monitor the internal standard channel in blank injections as well. Carryover of the internal standard can impact the accuracy of quantification.
Quantitative Data Summary
The following table summarizes typical carryover limits and recommended cleaning solution compositions based on general LC-MS best practices, which can be applied to this compound analysis.
| Parameter | Recommended Value/Composition | Rationale |
| Carryover Limit in Blank after ULOQ | < 20% of LLOQ | Ensures that residual analyte from a high concentration sample does not significantly impact the quantification of a subsequent low concentration sample. |
| Internal Standard Carryover Limit | < 5% of LLOQ | Minimizes the impact on the accuracy of the internal standard-based quantification. |
| Injector Wash Solution (Strong) | 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid | A strong organic mixture to dissolve and remove residual Pregabalin. The acid helps to protonate the carboxylic acid group, potentially increasing solubility in the organic solvent. |
| Injector Wash Solution (Weak) | Mobile Phase A composition (e.g., Water with 0.1% Formic Acid) | Used to rinse the system of the strong wash solvent and re-equilibrate the flow path with the initial mobile phase conditions. |
| System Flush Solution | 100% Isopropanol | Isopropanol is effective at removing a wide range of contaminants from the LC system. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Carryover
This protocol outlines a step-by-step procedure to identify the source of carryover.
-
Initial Check: Inject a blank solvent after a high concentration standard (Upper Limit of Quantitation - ULOQ). If a peak for this compound is observed, proceed to the next step.
-
Isolate the Injector:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a blank solvent. If the carryover peak is still present, the source is likely the injector or components before the column.
-
If the carryover peak is absent, the column is the likely source.
-
-
Injector Cleaning:
-
If the injector is identified as the source, increase the volume and duration of the needle wash.
-
Use a stronger wash solvent (see table above).
-
Inspect and, if necessary, replace the injector needle, seal, and sample loop.
-
-
Column Cleaning:
-
If the column is the source, flush the column with a strong solvent. A typical procedure is to flush with 100% acetonitrile or methanol for an extended period (e.g., 60 minutes) at a low flow rate. For stubborn contamination, a gradient flush from a weak to a strong solvent may be more effective.
-
-
System-wide Decontamination: If carryover persists, perform a full system flush as described in Protocol 2.
Protocol 2: LC System Flushing Procedure
This protocol is for a general system clean-up to remove widespread contamination.
-
Preparation:
-
Remove the column and any guard column. Connect the injector directly to the detector with a union.
-
Place all solvent lines (A, B, C, D) into a bottle of 100% Isopropanol (IPA).
-
-
Flushing:
-
Purge each solvent line with IPA for 5-10 minutes.
-
Set the pump to deliver 100% IPA at a low flow rate (e.g., 0.2 mL/min) and flush the entire system for at least 2 hours. For severe contamination, an overnight flush may be necessary.
-
-
Re-equilibration:
-
Replace the IPA with fresh mobile phases.
-
Purge each line with the new mobile phase.
-
Flush the system with the initial mobile phase conditions until the baseline is stable.
-
-
Column Re-installation: Re-install the column and equilibrate with the mobile phase until a stable baseline is achieved before resuming analysis.
Visualizations
Caption: Troubleshooting workflow for identifying the source of carryover.
Caption: Potential sources of contamination and carryover in an LC-MS system.
References
Technical Support Center: Optimizing Chiral Separation of rac-Pregabalin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of racemic Pregabalin-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical approaches for the chiral separation of Pregabalin and its deuterated analogs like Pregabalin-d4?
A1: There are two primary high-performance liquid chromatography (HPLC) methods for the enantioselective analysis of Pregabalin:
-
Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers. A commonly used CSP for this purpose is a zwitterionic selector, such as CHIRALPAK ZWIX(+).[1][2]
-
Indirect Chiral Separation (Pre-column Derivatization): This approach involves derivatizing the racemic mixture with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral column, like a C18 column.[3][4]
Q2: Which detection methods are suitable for the analysis of Pregabalin-d4 enantiomers?
A2: Both Ultraviolet (UV) and Mass Spectrometry (MS) detectors can be employed:
-
UV Detection: For direct separation, detection can be performed at low wavelengths (e.g., 210 nm). In the indirect method, the chiral derivatizing agent often contains a chromophore, allowing for detection at a higher wavelength (e.g., 340 nm), which can improve sensitivity and reduce interferences.[1][3][4]
-
Mass Spectrometry (MS) Detection: MS detection offers high sensitivity and selectivity and is compatible with direct chiral separation methods. It is particularly useful for bioanalytical applications where low limits of detection are required.[1][2][5]
Q3: What are the critical mobile phase parameters to consider for optimizing the separation of Pregabalin-d4 enantiomers on a zwitterionic CSP?
A3: For a zwitterionic CSP like CHIRALPAK ZWIX(+), the following mobile phase parameters are crucial for optimizing the separation:
-
Organic Modifier: Methanol is a commonly used organic modifier.
-
Additives: The addition of acidic and basic modifiers, such as formic acid and ammonium formate, is essential. The concentration of these additives significantly impacts retention times and resolution.[1][2]
-
Water Content: The percentage of water in the mobile phase can influence the separation.[1][2]
-
Column Temperature: Temperature can affect the efficiency and resolution of the separation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or No Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP). | For direct separation, consider a zwitterionic CSP like CHIRALPAK ZWIX(+). For indirect separation, ensure complete derivatization.[1][2] |
| Sub-optimal mobile phase composition. | Systematically vary the concentration of mobile phase additives (e.g., formic acid, ammonium formate), the organic modifier to water ratio, and the column temperature.[1][2] | |
| Peak Tailing or Poor Peak Shape | Secondary interactions with the stationary phase. | Adjust the mobile phase pH with additives. Ensure the sample is fully dissolved in the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Fluctuating Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurement of all components. |
| Unstable column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Low Signal Intensity (Sensitivity) | Inefficient ionization (for MS detection). | Optimize the concentration of mobile phase additives (e.g., formic acid) to enhance ionization.[6] |
| Poor chromophore (for UV detection). | For direct analysis, use a low wavelength (e.g., 210 nm). For indirect analysis, ensure the derivatizing agent provides a strong chromophore.[1][3][4] |
Data Presentation
Table 1: Effect of Mobile Phase Additive Concentration on Enantiomeric Resolution (Rs) and Signal-to-Noise (S/N) Ratio [2]
| Additive Concentration (mM each of Formic Acid and Ammonium Formate) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | S/N Ratio (R-enantiomer) |
| 5 | 6.47 | 5.29 | 4.18 | 35.8 |
| 10 | 6.32 | 5.24 | 4.04 | 15.0 |
| 15 | 6.15 | 5.12 | 4.01 | 10.5 |
| 20 | 5.97 | 4.93 | 3.98 | 7.5 |
| 25 | 5.81 | 4.79 | 3.95 | 5.2 |
Data adapted from a study on a CHIRALPAK ZWIX(+) column.[2]
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Zwitterionic CSP
This protocol is based on the direct enantiomeric separation of Pregabalin.[1][2]
-
Chromatographic System: HPLC with UV or MS detector.
-
Chiral Column: CHIRALPAK ZWIX(+) (e.g., 150 x 3.0 mm i.d.).[1]
-
Mobile Phase: A mixture of methanol and water (e.g., 96:4, v/v) containing 5 mM ammonium formate and 5 mM formic acid.[1]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.[1]
-
Detection:
-
MS: Positive electrospray ionization (ESI+), monitoring the appropriate m/z for Pregabalin-d4.
-
UV: 210 nm.[1]
-
-
Sample Preparation: Dissolve the rac-Pregabalin-d4 standard in the mobile phase.
Protocol 2: Indirect Chiral Separation via Pre-column Derivatization
This protocol is based on the derivatization of Pregabalin enantiomers followed by separation on an achiral column.[3][4]
-
Derivatization Step:
-
React this compound with a chiral derivatizing agent such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA or Marfey's reagent).
-
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of an aqueous buffer and acetonitrile. For example, 0.5% triethylamine solution (adjusted to pH 3.0 with phosphoric acid) and acetonitrile in a 55:45 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 339 nm.[3]
-
Sample Preparation: Perform the derivatization reaction and then inject the resulting diastereomeric mixture.
Visualizations
References
- 1. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
dealing with low sensitivity for rac-Pregabalin-d4 in analytical methods
Welcome to the technical support center for analytical methods involving rac-Pregabalin-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low sensitivity and other challenges encountered during the analysis of this compound, particularly when used as an internal standard in LC-MS/MS applications.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the analysis of this compound. The questions are organized to help you diagnose and resolve issues in a logical sequence, from initial checks to more complex problems.
Initial Checks & Basic Issues
Question: My this compound signal is very low or absent. What are the first things I should check?
Answer:
When facing a low or absent signal for your internal standard, it's best to start with the most straightforward potential issues before moving to more complex troubleshooting.
-
Verify Standard Preparation:
-
Concentration: Double-check the calculations for your spiking solution. An error in dilution can lead to a much lower concentration than intended.
-
Solubility and Stability: Ensure the this compound is fully dissolved in your stock solution. Pregabalin is freely soluble in aqueous solutions and common organic solvents like methanol. However, prolonged storage in certain conditions, such as acidic or basic solutions, could potentially lead to degradation or deuterium exchange.[1] It's advisable to prepare fresh working solutions regularly.
-
-
LC-MS/MS System Performance:
-
System Suitability Test (SST): Before running your batch, inject a pure solution of this compound to confirm that the instrument is performing as expected. This will help you determine if the issue is with your samples or the instrument itself.
-
Leaks and Connections: Inspect all tubing and fittings for any signs of leaks, especially between the autosampler, column, and mass spectrometer. A small leak can lead to a significant loss of signal.
-
Mobile Phase: Ensure your mobile phase composition is correct and has been freshly prepared. Contaminated or improperly prepared mobile phases can affect ionization and chromatography. High-purity solvents and additives are crucial for minimizing background noise and unwanted adduct formation.
-
-
Mass Spectrometer Settings:
-
MRM Transition: Confirm that you are using the correct precursor and product ions for this compound. A common transition is m/z 164.2 → 146.2.[2]
-
Ionization Polarity: Pregabalin and its deuterated analog ionize well in positive electrospray ionization (ESI) mode.[2][3] Ensure your method is set to the correct polarity.
-
Sample Preparation & Extraction
Question: I've confirmed my standards and instrument settings are correct, but the this compound signal is still low after sample extraction. What should I investigate next?
Answer:
Issues during sample preparation are a common cause of low internal standard recovery. Here’s how to troubleshoot this stage:
-
Extraction Efficiency: The recovery of your internal standard can be affected by the extraction method.
-
Protein Precipitation (PPT): While simple, PPT can sometimes result in ion suppression.[4] If you are using PPT (e.g., with methanol or acetonitrile), ensure the ratio of solvent to plasma is optimal.
-
Solid Phase Extraction (SPE): SPE generally provides a cleaner extract and can lead to higher recovery.[4] If using SPE, verify that the cartridge type is appropriate for a small polar molecule like pregabalin and that the conditioning, loading, washing, and elution steps are optimized.
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent and pH are critical for efficient extraction. Ensure these parameters are optimized for pregabalin.
-
-
Analyte Loss: Your internal standard can be lost at various points during the sample preparation process.
-
Adsorption: Pregabalin can adsorb to plasticware. Using low-binding tubes and pipette tips can help minimize this.
-
Evaporation/Reconstitution: If your protocol involves an evaporation step, ensure it is not too aggressive (e.g., excessive heat or time), as this can lead to the loss of volatile compounds. Also, ensure the reconstitution solvent is appropriate to fully redissolve the extract.
-
To systematically identify where the loss is occurring, you can perform a recovery experiment at each major step of your sample preparation process.
Chromatography & Matrix Effects
Question: My this compound peak is present, but the area is inconsistent or suppressed in my biological samples compared to my standards in a clean solvent. What could be the cause?
Answer:
This scenario strongly suggests the presence of matrix effects, which are a common challenge in LC-MS/MS analysis of complex biological samples.
-
What are Matrix Effects? Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, metabolites).[5] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal). Even though this compound is a stable isotope-labeled internal standard, it can still be affected by matrix effects.
-
Chromatographic Separation:
-
Co-elution with Interferences: If this compound co-elutes with a region of significant matrix suppression, its signal will be reduced. Improving chromatographic resolution to separate it from these interferences is key. You can try adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a different phase), or modifying the mobile phase pH.
-
Retention Time Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts (the "isotope effect"). If this shift is significant, the analyte and internal standard may experience different degrees of matrix effects, compromising quantification.
-
-
Troubleshooting Matrix Effects:
-
Improve Sample Cleanup: Re-evaluate your sample preparation method to remove more of the interfering matrix components. Switching from protein precipitation to a more rigorous SPE method can be beneficial.
-
Dilution: Diluting your sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[6]
-
Post-Column Infusion Analysis: This experiment can help you identify the regions in your chromatogram where ion suppression is occurring.
-
The following diagram illustrates a logical workflow for troubleshooting low sensitivity issues with this compound.
Mass Spectrometer & Ion Source
Question: I've optimized my sample preparation and chromatography, but the sensitivity for this compound remains poor. What else can I do?
Answer:
If the issue persists after addressing sample preparation and chromatography, the problem may lie with the mass spectrometer's ion source.
-
Ion Source Contamination: The front-end of the mass spectrometer (the ion source) is prone to contamination from non-volatile components in the sample matrix. This buildup can significantly reduce sensitivity.
-
Symptoms: A gradual loss of sensitivity over a series of injections is a classic sign of contamination.[7]
-
Solution: Perform a front-end cleaning of the ion source. This typically involves cleaning the ESI probe, curtain plate, and orifice.[8] Always follow the manufacturer's instructions for cleaning procedures.
-
-
Ion Source Parameter Optimization: The efficiency of ionization is highly dependent on the ion source settings. These should be optimized for this compound.
-
Capillary Voltage: This voltage is crucial for creating the electrospray. A voltage that is too low will result in poor ionization, while a voltage that is too high can cause fragmentation in the source.[9]
-
Nebulizer and Drying Gas: The flow rates and temperatures of these gases affect the desolvation of the droplets from the ESI probe. For highly aqueous mobile phases, higher gas flows and temperatures may be needed.
-
Source Position: The physical position of the ESI probe relative to the orifice can have a significant impact on sensitivity. Optimize the position to achieve the maximum signal for this compound.
-
A systematic optimization of these parameters, often done by infusing a solution of the standard and adjusting each parameter individually, can lead to a substantial improvement in signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why use this compound as an internal standard?
-
A stable isotope-labeled (SIL) internal standard like this compound is considered the "gold standard" for quantitative LC-MS/MS. Because it is chemically almost identical to the analyte (Pregabalin), it is expected to have very similar behavior during sample extraction, chromatography, and ionization.[10] This allows it to compensate for variability in the analytical process, leading to more accurate and precise results.[5][11]
Q2: Can the deuterium labels on this compound exchange with protons from the solvent?
-
Yes, this is a known potential issue with deuterated standards.[12][13] The stability of the deuterium labels depends on their position in the molecule. Labels on heteroatoms (like oxygen or nitrogen) are prone to exchange. While the labels on this compound are on a carbon backbone, extreme pH conditions or prolonged storage in protic solvents could potentially facilitate H/D exchange.[1][10] It is important to use high-quality standards and prepare solutions freshly.
Q3: My this compound peak area is highly variable between injections. What is the likely cause?
-
High variability in the internal standard peak area is a sign of instability in the analytical method.[14] The most common causes are:
-
Autosampler Issues: Inconsistent injection volumes.
-
Inconsistent Matrix Effects: If the composition of the matrix varies significantly between your samples, the degree of ion suppression or enhancement for the internal standard can also vary.
-
System Instability: Fluctuations in pump performance, column temperature, or ion source conditions.
-
Q4: Can I use a different internal standard if I can't resolve the issue with this compound?
-
Yes, if you continue to have issues with this compound, you could consider using a structural analog as an internal standard, such as Gabapentin.[14] However, it's important to note that a structural analog will not behave as identically to your analyte as a SIL standard, especially concerning its retention time and susceptibility to matrix effects. Therefore, thorough validation is required to ensure it is a suitable substitute.
Data and Protocols
Table 1: Example LC-MS/MS Parameters for Pregabalin Analysis
| Parameter | Condition 1 | Condition 2 |
| LC System | Shimadzu LC-20AC | Agilent 1200 series |
| Column | Synergi Max-RP (50 x 2.0 mm, 4 µm)[2] | Thermo Hypurity C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water[3] |
| Mobile Phase B | 100% Methanol[2] | Methanol[3] |
| Flow Rate | 0.6 mL/min[2] | 0.7 mL/min[3] |
| Injection Volume | 20 µL[2] | 10 µL[3] |
| Column Temp. | 40 °C | 40 °C |
| MS System | Sciex API4000 | API-4000[3] |
| Ionization Mode | ESI Positive | ESI Positive[3] |
| Pregabalin MRM | m/z 160.2 → 142.2 | m/z 160.6 → 97.0 |
| Pregabalin-d4 MRM | m/z 164.2 → 146.2[2] | m/z 164.1 → 146.1 |
Experimental Protocol: Protein Precipitation for Pregabalin in Human Plasma
This protocol is a representative example based on methodologies found in the literature.[2]
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add the working solution of this compound (internal standard).
-
Add 500 µL of methanol to precipitate the plasma proteins.
-
-
Extraction:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.
-
-
Dilution and Injection:
-
Transfer 200 µL of the supernatant to a clean tube or well plate.
-
Add 400 µL of purified water.
-
Vortex to mix.
-
Inject an appropriate volume (e.g., 20 µL) onto the LC-MS/MS system.
-
The following diagram illustrates a typical experimental workflow for the bioanalysis of Pregabalin using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. waters.com [waters.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. myadlm.org [myadlm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Pregabalin using rac-Pregabalin-d4 and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of pregabalin in biological matrices, with a primary focus on the widely accepted use of rac-Pregabalin-d4 as an internal standard (IS). The performance of this method is objectively compared with alternative approaches, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in a research and development setting.
At a Glance: Method Performance Comparison
The following tables summarize the quantitative performance data from different validated bioanalytical methods for pregabalin. This allows for a direct comparison of key validation parameters.
Table 1: LC-MS/MS Method using this compound as Internal Standard
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 0.50 - 20,000.00 ng/mL | [1] |
| Accuracy | Intra-run: 1.05% to 4.81% Inter-run: 1.57% to 3.90% | [1] |
| Precision | Intra-run: 1.05% to 4.81% Inter-run: 1.57% to 3.90% | [1] |
| Recovery | Pregabalin: 86.49% this compound: 86.57% | [1] |
| Sample Preparation | Solid-Phase Extraction (SPE) | [1] |
| Run Time | 3.5 minutes | [1] |
Table 2: Alternative Bioanalytical Methods for Pregabalin
| Method | Internal Standard | Linearity Range | Accuracy/Precision | Recovery | Sample Preparation | Reference |
| LC-MS/MS | Gabapentin | 0.1 - 15.0 µg/mL | Intra-batch CV ≤ 6.89% Inter-batch CV < 9.09% | 80.45 - 89.12% | Protein Precipitation | [2] |
| LC-MS/MS | Gabapentin | 99.79 - 4019.90 ng/mL | Intra-day CV: 4.38-6.38% Inter-day CV: 5.22-6.82% | 16.6 - 19.0% | Protein Precipitation & LLE | |
| GC-MS | Gabapentin | 0.36 - 10 µg/mL | Intra & Inter-day variation < 10% | Not Specified | Derivatization & LLE | |
| HPLC-UV | Ibuprofen | 2500 - 40000 ng/mL | Not Specified | 73.8% | Derivatization & LLE |
Experimental Workflows and Validation Relationships
The following diagrams illustrate a typical experimental workflow for the bioanalytical method validation of pregabalin and the logical relationship between the core validation parameters.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for the primary method using this compound and a common alternative using gabapentin as the internal standard.
Method 1: LC-MS/MS with this compound Internal Standard and Solid-Phase Extraction
This method is recognized for its high sensitivity, specificity, and robustness.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add the internal standard (this compound) solution.
-
Pre-treat the sample by adding a protein precipitation agent (e.g., trichloroacetic acid or acetonitrile) and vortex.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1][3]
-
-
Chromatographic and Mass Spectrometric Conditions
-
HPLC Column: Thermo Hypurity C18 (4.6 mm × 150 mm, 5.0 µm)[1]
-
Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., methanol) and aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Pregabalin: Precursor Ion → Product Ion (e.g., m/z 160.2 → 142.2)
-
This compound: Precursor Ion → Product Ion (e.g., m/z 164.2 → 146.2)
-
-
Method 2: LC-MS/MS with Gabapentin Internal Standard and Protein Precipitation
This method offers a simpler and faster sample preparation protocol, making it suitable for high-throughput analysis.
-
Sample Preparation (Protein Precipitation)
-
To a 50 µL plasma sample, add the internal standard (Gabapentin) solution.
-
Add a protein precipitation solvent (e.g., methanol or acetonitrile) in a 1:10 ratio (sample:solvent).
-
Vortex the mixture vigorously for approximately 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can either be directly injected or evaporated and reconstituted in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions
-
HPLC Column: A C18 column is commonly used (e.g., Gemini C18, 50mm x 2.0mm, 3µm).[2]
-
Mobile Phase: A typical mobile phase consists of an organic component like methanol or acetonitrile and an aqueous component with a modifier such as formic acid to enhance ionization.[2]
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Concluding Remarks
The choice of a bioanalytical method for pregabalin quantification depends on the specific requirements of the study. The use of a deuterated internal standard like this compound coupled with SPE and LC-MS/MS is often considered the gold standard due to its high accuracy and precision, as it closely mimics the behavior of the analyte during extraction and ionization.[1] However, for high-throughput screening or in situations where cost and speed are critical factors, methods employing protein precipitation with a structural analog like gabapentin as the internal standard provide a viable and efficient alternative. Methods requiring derivatization, such as GC-MS or HPLC-UV, are also available but are generally more complex and time-consuming. The validation data presented in this guide, in conjunction with the detailed protocols, should assist researchers in selecting and implementing the most appropriate method for their drug development and research needs. All methods discussed have been shown to be compliant with regulatory guidelines, such as those from the US FDA.
References
A Head-to-Head Comparison: rac-Pregabalin-d4 Versus Alternative Internal Standards for Pregabalin Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Pregabalin is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable results in bioanalytical methods. This guide provides an objective comparison of rac-Pregabalin-d4 with other commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable IS for your analytical needs.
The ideal internal standard should co-elute closely with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its physicochemical properties being nearly identical to the analyte. This guide will delve into the performance of this compound and compare it against other alternatives like Gabapentin and Metaxalone.
Performance Data at a Glance: A Comparative Analysis
The following tables summarize the quantitative performance data for analytical methods employing this compound and other internal standards for the quantification of Pregabalin.
Table 1: Performance Characteristics of Internal Standards for Pregabalin Analysis
| Internal Standard | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) |
| This compound | 0.50 – 20000.00 | Intra-run: 1.05 - 4.11Inter-run: 1.57 - 4.90 | Within FDA acceptance criteria | 86.49 |
| Gabapentin | 0.5 – 100,000 | Intra-day CV: < 5Inter-day CV: < 5 | Intra-day: within 5%Inter-day: within 5% | Not explicitly stated |
| Gabapentin (alternative study) | 99.79 – 4019.90 | Not explicitly stated | Intra-day: 93.38 - 96.89 | Not explicitly stated |
| Metaxalone | 10.00 – 10000.00 | Within acceptable limits | Within acceptable limits | Not explicitly stated |
In-Depth Look: Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for Pregabalin analysis using different internal standards.
Method 1: this compound as Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE) is a common technique. Plasma samples are pre-treated, loaded onto an SPE cartridge, washed, and then the analyte and IS are eluted.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ionization mode.
-
Detection: API-4000 system.
-
Method 2: Gabapentin as Internal Standard
-
Sample Preparation: Protein precipitation is a frequently used method. It involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation.
-
Chromatographic Conditions:
-
Column: Hypurity advance column (50 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Methanol : 0.1% formic acid (80:20 v/v).
-
Flow Rate: Not explicitly stated.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode using ESI-MS/MS.
-
Detection: API 2000 spectrophotometer.
-
Transitions: Pregabalin (m/z 160.2→55.1) and Gabapentin (m/z 172.2→95.0).
-
Method 3: Metaxalone as Internal Standard
-
Sample Preparation: Simple protein precipitation using acetonitrile.[2]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray tandem mass spectrometry (LC-MS–MS).[2]
-
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for Pregabalin analysis using different internal standards.
Workflow for Pregabalin analysis using this compound.
References
Comparative Performance Analysis of rac-Pregabalin-d4 in Bioanalytical Method Validation
In the quantitative analysis of Pregabalin in biological matrices, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of the method. This guide provides a comparative overview of rac-Pregabalin-d4 as an internal standard, focusing on its performance in determining the linearity, accuracy, and precision of bioanalytical methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The ideal internal standard is a stable, isotopically labeled version of the analyte. This compound, a deuterated form of Pregabalin, is frequently employed for this purpose. Its key advantage is that it co-elutes with the unlabeled Pregabalin, experiencing identical conditions during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in sample processing and matrix effects.[1]
For comparison, this guide also considers Gabapentin, a structural analog of Pregabalin, which is sometimes used as an alternative internal standard, often due to the higher cost of deuterated standards.[2][3] While structurally similar, Gabapentin has different retention times and may not perfectly mimic the behavior of Pregabalin during analysis, potentially leading to less effective correction for analytical variability.[3][4]
Experimental Protocols
A robust LC-MS/MS method for the quantification of Pregabalin in human plasma using this compound as an internal standard is detailed below. This protocol is representative of methodologies validated in accordance with FDA guidelines.[1][5]
1. Preparation of Solutions:
-
Stock Solutions: Individual stock solutions of Pregabalin and this compound (IS) are prepared in a suitable solvent like methanol to a concentration of 1 mg/mL.
-
Working Solutions: Working solutions for calibration standards and quality control (QC) samples are prepared by serially diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: A working solution of this compound is prepared at a fixed concentration (e.g., 500 ng/mL) for spiking into all samples.
2. Sample Preparation (Protein Precipitation): [5]
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.
-
Vortex mix the sample for 10 seconds.
-
Add 500 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute, followed by centrifugation at 3500 rpm for 5 minutes.
-
Transfer 200 µL of the clear supernatant to a new tube, mix with 400 µL of purified water.
-
Inject a 20 µL aliquot of this final solution onto the LC-MS/MS system.
3. LC-MS/MS Conditions: [5]
-
LC System: Shimadzu LC-20AC or equivalent.
-
Column: Synergi Max-RP, 4 µm, 50 x 2.0 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 100% Methanol.
-
Flow Rate: 0.6 mL/min with a gradient elution.
-
MS System: Sciex API 4000 or equivalent with a Turbo Ion Spray (ESI) interface.
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
Performance Data: this compound vs. Alternatives
The performance of this compound is consistently high across key validation parameters. The following tables summarize typical results and provide a comparison with methods using a non-isotopic internal standard like Gabapentin.
Table 1: Linearity Comparison
| Parameter | Method with this compound (IS) | Method with Gabapentin (IS) |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 0.5 - 50,000 ng/mL[1][5] | 0.5 - 80 mg/L (500 - 80,000 ng/mL) |
| Correlation Coefficient (r²) | > 0.99[5] | > 0.99 |
| Regression | Weighted Linear Regression (1/x²) | Weighted Linear Regression (1/x²) |
Methods utilizing this compound demonstrate excellent linearity over a broad concentration range, ensuring reliable quantification from low to high levels of the analyte.
Table 2: Accuracy and Precision Data (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ (Lower Limit of Quantitation) | 50 | 98.5 - 104.2 | < 5.0 |
| LQC (Low Quality Control) | 150 | 99.1 - 102.7 | < 4.0 |
| MQC (Medium Quality Control) | 2500 | 97.6 - 101.5 | < 3.0 |
| HQC (High Quality Control) | 38000 | 98.2 - 103.1 | < 3.5 |
The data, representative of methods using this compound, shows that both accuracy (closeness to the true value) and precision (reproducibility) are well within the accepted bioanalytical method validation limits (typically ±15% for accuracy and <15% for precision).[1][5]
Using a deuterated internal standard like this compound is considered the best analytical option as it most effectively corrects for potential ion suppression or enhancement (matrix effects) and variability in extraction recovery.[1][4] The overall recovery for both Pregabalin and Pregabalin-d4 has been shown to be consistent and high (e.g., ~86%).[1]
Workflow Visualization
The following diagram illustrates the typical bioanalytical workflow for determining the linearity, accuracy, and precision of Pregabalin using this compound.
Caption: Bioanalytical workflow for method validation using this compound.
References
A Researcher's Guide to Assessing the Isotopic Purity of rac-Pregabalin-d4 Lots
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring the isotopic purity of these reagents is paramount for data integrity and experimental reproducibility. This guide provides a comprehensive comparison of key quality attributes for assessing lots of racemic Pregabalin-d4 (rac-Pregabalin-d4), a commonly used internal standard in pharmacokinetic and metabolic studies. This guide outlines the essential experimental protocols and presents comparative data to aid in the selection of high-quality deuterated standards.
Understanding Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. It is a critical parameter that can influence the accuracy of analytical measurements. In addition to the desired deuterated molecule (d4 in this case), lots may contain molecules with fewer deuterium atoms (d0, d1, d2, d3) or other chemical impurities.
Comparative Analysis of this compound Lots
To illustrate the key quality metrics, the following tables summarize representative data from three hypothetical lots of this compound.
Table 1: Chemical Purity of this compound Lots
| Lot Number | Chemical Purity by HPLC (%) | Major Chemical Impurity (%) |
| Lot A | 99.8 | 0.15 (Pregabalin Lactam) |
| Lot B | 99.5 | 0.30 (Pregabalin Lactam) |
| Lot C | 99.9 | 0.08 (Pregabalin Lactam) |
Table 2: Isotopic Purity and Distribution of this compound Lots by Mass Spectrometry
| Lot Number | Isotopic Purity (d4, %) | d0 (%) | d1 (%) | d2 (%) | d3 (%) |
| Lot A | 98.5 | 0.1 | 0.3 | 0.5 | 0.6 |
| Lot B | 97.2 | 0.3 | 0.8 | 1.0 | 0.7 |
| Lot C | 99.1 | <0.1 | 0.2 | 0.3 | 0.3 |
Table 3: NMR Analysis of this compound Lots
| Lot Number | ¹H NMR | ²H NMR |
| Lot A | Conforms to structure | Conforms to structure, indicates deuterium at expected positions |
| Lot B | Conforms to structure | Conforms to structure, indicates deuterium at expected positions |
| Lot C | Conforms to structure | Conforms to structure, indicates deuterium at expected positions |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the percentage of the desired this compound compound and to identify and quantify any chemical impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of the this compound lot in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the elution of this compound and any impurity peaks.
-
Calculate the area percentage of the main peak to determine the chemical purity.
Isotopic Purity by Mass Spectrometry (MS)
Purpose: To determine the isotopic distribution and calculate the isotopic purity of the this compound lot.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
LC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Conditions:
-
Scan Range: m/z 100-200
-
Resolution: >10,000
-
Data Analysis: Extract the ion chromatograms for the protonated molecular ions of each isotopic species (d0: m/z 160.1332, d1: m/z 161.1395, d2: m/z 162.1458, d3: m/z 163.1521, d4: m/z 164.1584). Integrate the peak areas for each isotopologue.
Calculation of Isotopic Purity: Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and the positions of deuterium labeling.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the this compound lot in a suitable deuterated solvent (e.g., Methanol-d4).
-
Analysis: Acquire the ¹H NMR spectrum. The spectrum should be consistent with the structure of pregabalin, with reduced signal intensity at the positions of deuteration.
²H NMR:
-
Sample Preparation: Dissolve 10-20 mg of the this compound lot in a suitable protonated solvent (e.g., Methanol).
-
Analysis: Acquire the ²H NMR spectrum. The spectrum should show signals at the chemical shifts corresponding to the deuterated positions, confirming the location of the deuterium labels.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the isotopic purity of this compound lots.
Caption: A logical workflow for the comprehensive assessment of this compound lots.
Caption: A decision-making diagram for accepting or rejecting a this compound lot based on analytical results.
comparative analysis of different extraction techniques for rac-Pregabalin-d4
For researchers, scientists, and drug development professionals, the accurate quantification of rac-Pregabalin-d4, a deuterated internal standard for Pregabalin, is crucial for pharmacokinetic and bioequivalence studies. The choice of extraction technique from complex biological matrices significantly impacts the reliability and efficiency of the analysis. This guide provides a comparative analysis of common extraction techniques for this compound, supported by experimental data to aid in method selection and development.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction method depends on a balance of recovery, purity, speed, and cost. Below is a summary of quantitative data for four different extraction techniques: Solid Phase Extraction (SPE), Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Polymer Monolith Microextraction (PMME).
| Extraction Technique | Analyte | Mean Recovery (%) | Precision (% RSD) | Matrix | Key Findings |
| Solid Phase Extraction (SPE) | This compound | 86.57[1] | 2.2[1] | Rat Plasma | Consistent and reproducible extraction efficiency.[1] |
| Pregabalin | 86.49[1] | 0.46[1] | Rat Plasma | Considered the most suitable method in a comparative evaluation due to high recovery and selectivity. | |
| Pregabalin | 91.4 | 2.78 | Human Plasma | Excellent recovery with minimal matrix effect. | |
| Protein Precipitation (PPT) | This compound | 101.0 ± 2.8 | Not Specified | Human Plasma | Simple, rapid, and high-throughput method with high recovery.[2] |
| Pregabalin | Not Specified | Not Specified | Rat Plasma | Prone to ion suppression effects in the mass spectrometer. | |
| Liquid-Liquid Extraction (LLE) | Pregabalin | 73.8[3] | Not Specified | Human Plasma | A multi-step procedure that may have lower recovery compared to other methods.[3] |
| Polymer Monolith Microextraction (PMME) | Pregabalin | >92[4] | <7[4] | Urine | A newer technique with high recovery and preconcentration factor, showing no significant matrix effects.[4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and offer a starting point for method development.
Solid Phase Extraction (SPE)
This method utilizes a solid sorbent to isolate the analyte from the sample matrix.
Materials:
-
Oasis HLB SPE cartridges
-
Methanol
-
Water
-
Internal standard solution (this compound)
-
Plasma sample
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample, pre-treated with the internal standard, onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Protein Precipitation (PPT)
This is a simple and rapid technique for removing proteins from biological samples.
Materials:
-
Methanol, cold
-
Plasma sample with internal standard (this compound)
Protocol:
-
To 50 µL of the plasma sample containing the internal standard, add 500 µL of cold methanol.[2]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.[2]
-
Centrifuge the sample to pellet the precipitated proteins.[2]
-
Collect the supernatant for analysis.[2]
Liquid-Liquid Extraction (LLE)
This technique separates compounds based on their differential solubility in two immiscible liquid phases.
Materials:
-
Methylene chloride
-
0.1% Formic acid
-
Plasma sample with internal standard
Protocol:
-
Deproteinization: Add 0.1% formic acid to the plasma sample.
-
Extraction: Add methylene chloride to the sample and vortex for an extended period.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer containing the analyte and internal standard to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
Polymer Monolith Microextraction (PMME)
This novel technique utilizes a sulfonated poly(ether ether ketone) membrane for extraction.
Materials:
-
SPEEK membrane
-
0.1 M NaOH solution
-
Urine sample
Protocol:
-
Extraction: Place the SPEEK membrane in the urine sample for a specified period to allow for the extraction of pregabalin.
-
Desorption: Transfer the membrane to a vial containing 0.1 M NaOH solution and sonicate to desorb the analyte.[4]
-
The resulting solution is then ready for analysis.
Visualizing the Extraction Workflow
A generalized workflow for the extraction of this compound from a biological sample is depicted below. This diagram illustrates the key stages from sample collection to final analysis.
Caption: A generalized workflow for this compound extraction and analysis.
References
Guide to the Inter-Laboratory Comparison of rac-Pregabalin-d4 in Bioanalytical Methods
This guide provides a comparative overview of the performance of rac-Pregabalin-d4 as an internal standard in the quantitative analysis of Pregabalin. Due to the absence of direct inter-laboratory round-robin studies for this compound, this document synthesizes data from various validated bioanalytical methods to offer a benchmark for performance. The comparison includes data from methods utilizing this compound and alternative internal standards, such as Gabapentin, providing researchers with a comprehensive reference for method development and evaluation.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Pregabalin quantification. The data is categorized by the internal standard (IS) used, allowing for an indirect comparison of method performance.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | LLOQ (ng/mL) | Matrix | Reference |
| Method A | 20 - 16,000 | Not Specified | Not Specified | Not Specified | 20 | Human Plasma | [1] |
| Method B | 50 - 5,000 | ≤ 2.8 | ≤ 7.0 | Avg. Recovery: 101.0% | 50 | Human Plasma | [2] |
| Method C | 0.5 - 20,000 | 1.05 - 4.81 | 1.57 - 3.90 | Avg. Recovery: 86.5% | 0.5 | Rat Plasma | [3] |
Table 2: Method Performance using Alternative Internal Standards (e.g., Gabapentin)
| Parameter | Linearity Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | LLOQ (µg/mL) | Matrix | Reference |
| Method D | 0.1 - 15.0 | ≤ 6.89 | < 9.09 | RE: -4.17 to +10.00% | 0.1 | Human Plasma | [4][5] |
| Method E | 0.099 - 4.019 | Not Specified | Not Specified | Not Specified | 0.099 | Human Plasma | [6] |
| Method F | 0.001 - 0.250 | 2.78 (at 75 ng/mL) | Not Specified | Avg. Recovery: 91.4% | 0.001 | Human Plasma | [7] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; RE: Relative Error.
Experimental Protocols
Below are detailed methodologies representative of the key experiments cited for the quantification of Pregabalin using LC-MS/MS.
Protocol 1: Method using this compound Internal Standard
This protocol is a synthesis of methodologies where a deuterated internal standard is employed.[1][2][3]
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add the internal standard (this compound).
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex the mixture thoroughly and then centrifuge for 5 minutes at approximately 3500 rpm.
-
Transfer 200 µL of the resulting supernatant and mix with 400 µL of purified water.
-
Inject the final mixture into the LC-MS/MS system.[2]
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18 or Synergi Max-RP).[1][2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution with an acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically between 0.8 - 1.0 mL/min.[1]
-
Run Time: Optimized for high throughput, often around 3-4 minutes.[2][3]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Example):
-
Pregabalin: m/z 160.2 → 55.1[4]
-
This compound: Specific transition for the deuterated standard would be monitored.
-
-
Protocol 2: Method using Gabapentin Internal Standard
This protocol represents methodologies that use a structurally analogous, non-isotopically labeled internal standard.[4][7][8]
-
Sample Preparation (Solid Phase Extraction or Protein Precipitation):
-
Protein Precipitation: To a 200 µL plasma sample, add 40 µL of Gabapentin IS solution and 800 µL of cold acetonitrile. Vortex and centrifuge. The supernatant is then diluted before injection.[8]
-
Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., SOLA CX). Load the pre-treated plasma sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard with a suitable solvent mixture (e.g., methanol/formic acid). Evaporate the eluent and reconstitute the residue in the mobile phase.[7]
-
-
Liquid Chromatography:
-
Column: A C18 or Pentafluorophenyl (PFP) reversed-phase column.[7][8]
-
Mobile Phase: An isocratic or gradient mixture, commonly consisting of acetonitrile and/or methanol with an acidic aqueous buffer (e.g., 0.5% acetic acid or 0.1% formic acid).[4][8]
-
Flow Rate: Maintained as per column specifications and method requirements.
-
-
Mass Spectrometry:
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical bioanalytical study for Pregabalin quantification.
Caption: Bioanalytical workflow for Pregabalin using an internal standard.
Caption: Comparison of internal standard types for Pregabalin analysis.
References
- 1. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontagelab.com [frontagelab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. akjournals.com [akjournals.com]
Validating Assay Selectivity for Pregabalin using rac-Pregabalin-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the selectivity of a bioanalytical assay is paramount for generating reliable pharmacokinetic and toxicokinetic data. This guide provides a comprehensive overview of validating the selectivity of an assay for the quantification of Pregabalin, utilizing its deuterated stable isotope-labeled internal standard, rac-Pregabalin-d4. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to account for variability during sample processing and analysis.[1]
Enhancing Assay Robustness with a Deuterated Internal Standard
An ideal internal standard co-elutes with the analyte and exhibits similar extraction recovery and ionization response.[1] A deuterated internal standard like this compound is chemically and physically almost identical to Pregabalin, ensuring it behaves similarly throughout the analytical process. This minimizes variability and enhances the robustness and precision of the assay.
Comparative Selectivity Data
The following table summarizes the acceptance criteria for selectivity as mandated by regulatory bodies like the FDA and EMA, and demonstrates how a validated assay using this compound meets these rigorous standards.[1][2][3][4][5] The data presented is representative of a successful validation, showcasing the minimal interference observed when using a high-quality deuterated internal standard.
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance with this compound |
| Analyte (Pregabalin) Interference in Blank Matrix | Response in blank matrix at the retention time of the analyte must be < 20% of the response of the Lower Limit of Quantification (LLOQ) standard.[2][3][4][5] | In six different sources of blank plasma, the average interference at the retention time of Pregabalin was found to be well below the 20% threshold, ensuring no significant contribution from endogenous components. |
| Internal Standard (this compound) Interference in Blank Matrix | Response in blank matrix at the retention time of the internal standard must be < 5% of the response of the internal standard in the LLOQ standard.[2][3][4][5] | Analysis of six different blank plasma lots showed negligible interference at the retention time of this compound, comfortably meeting the < 5% acceptance criterion. |
Experimental Protocol for Selectivity Validation
The following protocol outlines the key steps for validating the selectivity of a bioanalytical method for Pregabalin using this compound as an internal standard, in accordance with FDA and EMA guidelines.[1][2][3][4][6]
1. Sourcing of Blank Matrix:
-
Obtain a minimum of six independent sources of the biological matrix (e.g., human plasma, rat plasma) from individual donors.
-
The matrix should be free of the analyte and the internal standard.
2. Sample Preparation:
-
Blank Samples: Aliquot each of the six blank matrix sources. These samples are processed without the addition of the analyte or the internal standard.
-
LLOQ Samples: For each of the six blank matrix sources, prepare a sample spiked with Pregabalin at the Lower Limit of Quantification (LLOQ) concentration.
-
Internal Standard Spiking: Add this compound to a separate set of the six blank matrix sources at the working concentration used in the assay.
3. Sample Analysis:
-
Extract all prepared samples using the established bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using the LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Evaluation:
-
Analyte Interference: In the chromatograms of the blank samples, measure the peak response at the retention time of Pregabalin. Compare this response to the average peak response of Pregabalin in the LLOQ samples. The interference should be less than 20%.
-
Internal Standard Interference: In the chromatograms of the blank samples, measure the peak response at the retention time of this compound. Compare this response to the average peak response of this compound in the samples spiked only with the internal standard. The interference should be less than 5%.
Experimental Workflow for Selectivity Validation
The following diagram illustrates the workflow for the selectivity validation experiment.
Caption: Workflow for validating the selectivity of a bioanalytical assay.
References
Safety Operating Guide
Safe Disposal of rac-Pregabalin-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of rac-Pregabalin-d4, a deuterated analog of Pregabalin used in research settings. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related compound like Pregabalin. Based on available safety information for Pregabalin, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. In case of contact, rinse the affected area thoroughly with water.[1]
-
Prevent Inhalation and Ingestion: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or fumes. Do not ingest the substance.[1]
-
Emergency Procedures: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and immediately call a poison center or doctor.[1][2]
Quantitative Data from Safety Data Sheets
The following table summarizes key hazard information for Pregabalin, which should be considered analogous for this compound in the context of safety and disposal.
| Hazard Information | Classification | Precautionary Statement Codes |
| Serious Eye Damage | Category 1 | P305+P351+P338, P310 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | P202, P405 |
| Disposal | - | P501 |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many pharmaceutical compounds, requires a multi-step process to ensure that the material is handled, segregated, and disposed of in accordance with environmental and safety regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., vials, spatulas, gloves), and solutions.
-
Segregate the Waste:
-
Hazardous Pharmaceutical Waste: Pure this compound and materials heavily contaminated with it should be treated as hazardous pharmaceutical waste. This waste should be collected in a designated, leak-proof, and clearly labeled black hazardous waste container.[3]
-
Non-Hazardous Pharmaceutical Waste: Items with minimal contamination may be considered non-hazardous pharmaceutical waste and should be collected in a separate, clearly labeled blue container.[3] However, it is best practice to err on the side of caution and treat all contaminated materials as hazardous.
-
Step 2: On-Site Management and Storage
-
Secure Storage: Store the segregated waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point.
-
Labeling: Ensure all waste containers are accurately labeled with the contents (e.g., "Hazardous Waste: this compound"), the date of accumulation, and any other information required by your institution's environmental health and safety (EHS) department.
Step 3: Off-Site Disposal
-
Engage a Licensed Waste Management Contractor: The disposal of pharmaceutical and chemical waste must be handled by a licensed and reputable waste management company.[4]
-
Incineration: The recommended final disposal method for Pregabalin and similar pharmaceutical compounds is incineration at a permitted industrial combustion plant.[1][3] This high-temperature destruction process ensures the complete breakdown of the active pharmaceutical ingredient.
-
Documentation: Maintain all records of waste disposal, including manifests and certificates of destruction provided by the waste management contractor. This documentation is crucial for regulatory compliance.
Important Considerations:
-
Controlled Substance Regulations: While this compound is a research compound, Pregabalin is a controlled substance in many jurisdictions. It is prudent to handle the disposal of its deuterated analog with a similar level of security to prevent any potential for diversion or misuse. This may include denaturing the compound before collection by the waste management contractor.
-
Local Regulations: Always consult and adhere to your local, state, and federal regulations regarding chemical and pharmaceutical waste disposal, as requirements can vary. Your institution's EHS department is the primary resource for specific guidance.
-
Do Not Dispose Down the Drain or in General Trash: Never dispose of this compound or any other chemical waste by flushing it down the drain or placing it in the general trash.[4] This can lead to environmental contamination and is a regulatory violation.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling rac-Pregabalin-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of rac-Pregabalin-d4, a deuterated analog of Pregabalin used as an anticonvulsant. The following information is based on the safety data for the parent compound, rac-Pregabalin, and established best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment
rac-Pregabalin is classified with several hazards, and by extension, this compound should be handled with the same precautions. The primary hazards include serious eye damage, suspected risk of damaging fertility or the unborn child, and potential for drowsiness, dizziness, and organ damage through prolonged or repeated exposure[1]. Therefore, a comprehensive approach to personal protection is critical.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or NIOSH standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves. Check manufacturer's data for breakthrough time. |
| Body Protection | Laboratory Coat | Full-sleeved lab coat. |
| Protective Clothing | As needed for the scale of work. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling powders or in poorly ventilated areas. A self-contained breathing apparatus may be necessary for large spills[2]. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal ensures both safety and regulatory compliance.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) for rac-Pregabalin thoroughly[3]. The work area, such as a chemical fume hood, should be clean and prepared.
-
Weighing and Aliquoting : Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools to handle the compound and avoid generating dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and hazard symbols.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[4].
Spill Management
In the event of a spill, follow these steps:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and colleagues.
-
Protect : Don appropriate PPE, including respiratory protection if necessary[2].
-
Contain : For small spills, use an absorbent material to contain the substance. Avoid raising dust.
-
Clean : Carefully collect the spilled material and absorbent into a sealed, labeled waste container. Clean the spill area with an appropriate solvent.
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and experimental waste, must be disposed of as hazardous chemical waste.
-
Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
